4-(4-Biphenyl)pyridine
Description
Historical Context and Evolution of Pyridine-Biphenyl Scaffolds
The development of molecules like 4-(4-Biphenyl)pyridine is built upon a long history of synthetic organic chemistry focused on creating carbon-carbon bonds to link aromatic rings. The journey of biphenyl (B1667301) derivative chemistry can be traced back over 160 years. rsc.org Early methods included the Wurtz-Fittig reaction in the mid-19th century and the Ullmann reaction, discovered in 1901, which involved the copper-catalyzed homocoupling of aryl halides. rsc.org The 20th century saw the advent of more sophisticated and widely used transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, which have become indispensable for the controlled synthesis of substituted biphenyl scaffolds. rsc.org
Concurrently, pyridine-based ring systems have established themselves as one of the most vital heterocyclic scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The inclusion of a nitrogen atom in the aromatic ring imparts unique properties, including weak basicity and the ability to act as a ligand for metal ions. jchemrev.com Pyridine (B92270) and its derivatives are integral to a vast number of pharmaceuticals, natural products, and functional materials. nih.govjchemrev.comresearchgate.net
The combination of these two foundational scaffolds into the pyridine-biphenyl system created a class of compounds with significant therapeutic and material potential. scientificarchives.com Researchers began designing and synthesizing novel compounds with a pyridine-biphenyl backbone to explore their activities, particularly in the development of anticancer agents and other bioactive molecules. scientificarchives.com This evolution from simple biphenyls and pyridines to complex, functionalized pyridine-biphenyl systems represents a strategic approach in molecular design, aiming to harness the synergistic properties of both components.
Table 1: Key Synthetic Milestones for Biphenyl Scaffolds
| Reaction Name | Year Discovered | Description |
|---|---|---|
| Wurtz-Fittig Reaction | 1855 | Expanded upon the Wurtz reaction to include the C(sp2)–C(sp2) homodimerization of aryl halides using sodium metal. rsc.org |
| Ullmann Reaction | 1901 | Involves the copper-catalyzed homocoupling of halo-arenes to form biphenyls. rsc.org |
| Negishi Cross-Coupling | 1970s | A regio- and chemoselective method for biaryl synthesis using organozinc reagents and a transition metal catalyst. rsc.org |
| Stille Cross-Coupling | 1986 | A cross-coupling reaction of organic electrophiles with organostannanes. rsc.org |
| Suzuki-Miyaura Cross-Coupling | 1979 | A highly effective and widely used method for forming carbon-carbon bonds by reacting aryl halides with boronic acids. rsc.org |
This table summarizes key historical developments in the synthesis of biphenyl frameworks, which are foundational to compounds like this compound.
Interdisciplinary Significance of this compound as a Fundamental Chemical Entity
The unique structural and chemical properties of this compound make it a valuable entity across multiple scientific disciplines, most notably in materials science and medicinal chemistry. Its rigid, elongated shape and the presence of a nitrogen atom capable of coordination are key to its versatility.
In materials science , this compound and its derivatives are extensively used as building blocks, often referred to as linkers or ligands, for creating advanced functional materials. ambeed.com
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridine nitrogen atom in this compound makes it an excellent ligand for coordinating with metal ions. This property is exploited in the construction of coordination polymers and MOFs. ambeed.comnih.gov These materials are crystalline solids built from metal nodes linked by organic molecules, and their properties (e.g., porosity, stability) can be tuned by changing the linker. Derivatives like 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid (HPBPC) serve as rigid linear linkers for MOFs used in applications such as methane (B114726) storage. ossila.com The biphenyl-pyridine backbone provides the necessary rigidity and length to create specific network topologies and porous structures. semanticscholar.orgacs.org
Liquid Crystals : The rod-like molecular structure of the pyridine-biphenyl scaffold is a common feature of thermotropic mesogens, which are molecules that exhibit liquid crystal phases. nih.gov Compounds based on this scaffold, such as derivatives of 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, have been shown to form nematic liquid crystal phases at various temperatures. nih.gov The inherent rigidity of the biphenyl-pyridine core is crucial for the formation of these ordered, anisotropic fluid phases, which are essential for technologies like liquid crystal displays (LCDs).
Organic Electronics : The conjugated π-system of this compound gives it interesting electronic and optical properties. This has led to its exploration for use in organic electronic devices. ambeed.com For instance, related biphenyl and pyridine derivatives are investigated as components in Organic Light-Emitting Diodes (OLEDs), where they can function as emitters or charge-transporting materials. researchgate.netacs.org
In medicinal chemistry , the pyridine-biphenyl scaffold is recognized as a "privileged structure" due to its recurrence in a wide range of biologically active compounds. researchgate.net While research on this compound itself is specific, studies on its derivatives highlight the scaffold's potential. For example, a series of novel 4-(biphenyl-4-yl)pyridine derivatives were synthesized and showed promising antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net The evolution of microbial resistance necessitates the development of new and effective antimicrobial drugs, and these findings suggest that the 4-(biphenyl-4-yl)pyridine framework is a valuable starting point for designing such agents. nih.govresearchgate.net The broader class of pyridine derivatives is known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netscientificarchives.com
Table 2: Applications of this compound and its Derivatives
| Field | Application | Specific Role of the Scaffold |
|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker or ligand to connect metal ions, forming porous structures for applications like gas storage. ambeed.comossila.com |
| Liquid Crystals | The rigid, rod-like shape promotes the formation of ordered liquid crystalline phases (e.g., nematic phase) used in displays. nih.gov | |
| Organic Electronics | The conjugated aromatic system provides desirable electronic properties for use in devices like OLEDs. ambeed.comresearchgate.net | |
| Medicinal Chemistry | Antimicrobial Agents | Serves as a core scaffold for designing novel derivatives with antibacterial and antifungal activity. nih.govresearchgate.net |
This table provides an overview of the diverse applications of this compound and related structures, highlighting its interdisciplinary importance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMXGICVAFMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650311 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-61-5 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Biphenyl Pyridine and Its Derivatives
Established Cross-Coupling Strategies
Transition-metal catalyzed cross-coupling reactions are fundamental to modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. researchgate.net These methods are particularly valuable for constructing biaryl systems like 4-(4-biphenyl)pyridine. researchgate.net
Suzuki-Miyaura Cross-Coupling for Biphenyl-Pyridine Core Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, prized for its mild reaction conditions and tolerance of a wide variety of functional groups. semanticscholar.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. semanticscholar.orgnih.gov For the synthesis of this compound, this can be achieved by coupling a 4-halopyridine with 4-biphenylboronic acid or, conversely, a 4-halobiphenyl with 4-pyridineboronic acid. mdpi.com
The catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. semanticscholar.org
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. semanticscholar.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. semanticscholar.org
Researchers have optimized conditions for Suzuki-Miyaura reactions to produce biphenyl (B1667301) derivatives in high yields. mdpi.comnih.gov The choice of catalyst, base, and solvent system is crucial for reaction efficiency. nih.govmdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-Dioxane has been shown to be effective for the arylation of pyrimidine-substituted bromophenyl rings. mdpi.com The reaction's versatility allows for the use of various substituted aryl bromides and arylboronic acids, leading to a diverse library of biphenyl compounds. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis This table is generated based on data for analogous biphenyl syntheses.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |
| Bromobenzene | Phenylboronic acid | (NHC)PdBr₂ complex | KOH | H₂O/2-propanol | Up to 96 | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water | 96 | nih.gov |
| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 81 | rsc.org |
Other Palladium-Catalyzed Coupling Reactions for Biaryl Synthesis
While the Suzuki reaction is prevalent, other palladium-catalyzed methods serve as powerful alternatives for biaryl synthesis. researchgate.net These include the Stille, Negishi, and Hiyama couplings, which utilize different organometallic reagents. nih.govfiveable.me
Stille Coupling: This reaction pairs an organohalide with an organotin compound (organostannane). fiveable.me It is a versatile method for creating biaryl compounds. researchgate.net
Negishi Coupling: Employing highly reactive organozinc reagents, this coupling is effective for forming C-C bonds between various carbon centers, including the sp²-sp² bonds of biaryls. fiveable.me
Hiyama Coupling: This reaction uses organosilicon compounds, such as organosilanols, which are activated by a base. acs.org It presents a less toxic alternative to methods involving boron or tin. acs.org
These reactions generally follow a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation with the respective organometallic reagent, and reductive elimination. nih.gov The choice among these methods often depends on the functional group tolerance required and the availability of starting materials. researchgate.netacs.org
Metal-Free Cyclization Approaches
Recent advancements have led to the development of metal-free methods for pyridine (B92270) synthesis. rsc.orgijpsonline.com These approaches often involve the oxidative cyclization of readily available starting materials. rsc.org For the synthesis of this compound, a strategy would involve a metal-free cyclization where one of the precursors already contains the biphenyl group. For example, a reaction between an o-acetyl ketoxime and an α,β-unsaturated aldehyde bearing a biphenyl substituent could be employed. ijpsonline.comijpsonline.com Another method involves the reaction of acetophenones with diamines. rsc.org These reactions, often using mild oxidants like air or iodine, form the pyridine ring through C-C and C-N bond formation, providing an alternative to metal-catalyzed cross-coupling. rsc.orgijpsonline.com
Multi-Component Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules like substituted pyridines. ijpsonline.com
Hantzsch Reaction for 4-(Biphenyl-4-yl)pyridine Derivatives
The Hantzsch pyridine synthesis is a classic and widely used MCR. scispace.comresearchgate.net It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. ijpsonline.com To synthesize 4-(biphenyl-4-yl)pyridine derivatives, 4-biphenylcarboxaldehyde is used as the aldehyde component. scispace.comcapes.gov.brnih.gov The reaction proceeds to form a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding aromatic pyridine. researchgate.net
This method has been successfully used to prepare a series of novel 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. scispace.comresearchgate.netcapes.gov.brnih.gov The versatility of the Hantzsch reaction allows for the use of various active methylene (B1212753) compounds, leading to a range of substitutions on the pyridine ring. researchgate.net
Table 2: Synthesis of 4-(Biphenyl-4-yl)pyridine Derivatives via Hantzsch Reaction This table is generated based on data from the synthesis of various derivatives.
| Aldehyde | Active Methylene Compound | Ammonia Source | Key Reaction Step | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Biphenylcarboxaldehyde | Ethyl acetoacetate | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | scispace.comresearchgate.net |
| 4-Biphenylcarboxaldehyde | Methyl acetoacetate | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | researchgate.netnih.gov |
| 4-Biphenylcarboxaldehyde | Acetylacetone | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | researchgate.netcapes.gov.br |
| Biphenyltetrazolyl-imidazolecarboxaldehyde | Dialkyl acetoacetate | Ammonium acetate | Classic Hantzsch condensation | 1,4-Dihydropyridine derivative | nih.gov |
Cyclo-condensation and Cycloaddition Protocols
Beyond the Hantzsch reaction, other cyclo-condensation and cycloaddition protocols are effective for constructing the pyridine ring. ijpsonline.comijpsonline.com
Cyclo-condensation Reactions: These reactions involve the joining of molecules with the elimination of a small molecule like water or ammonia. The Bohlmann-Rahtz pyridine synthesis is a notable example, where an enamine reacts with an alkynone in a tandem Michael addition-heterocyclization process to form a substituted pyridine. core.ac.uk By using an enamine or alkynone bearing a biphenyl group, this method can be adapted to produce this compound. Another approach involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it
Cycloaddition Reactions: These reactions, particularly [4+2] cycloadditions like the hetero-Diels-Alder reaction, are powerful tools for ring formation. rsc.org In this context, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-atom alkyne component. rsc.org If one of the reactants is substituted with a biphenyl group at the appropriate position, the reaction can yield a this compound derivative. rsc.org Transition-metal-catalyzed [2+2+2] cycloadditions of diynes with nitriles also provide a direct route to substituted pyridines. researchgate.net
Stepwise Synthesis for Complex Architectures Incorporating this compound Ligands
The rigid, extended structure of this compound makes it an ideal building block, or "linker," for the construction of large, well-defined supramolecular structures and metal-organic frameworks (MOFs). wikipedia.org A stepwise synthetic approach is often crucial for creating these complex architectures, allowing for precise control over the final structure and properties. mdpi.com This method involves the sequential addition of components to build up the final assembly, rather than a one-pot reaction of all constituents.
A prime example of this strategy is the synthesis of mixed-ligand tetranuclear supramolecular coordination complexes (SCCs), such as platinum-based rectangular metallacycles. mdpi.com The process for creating these structures is methodical:
Synthesis of the Core Complex : The initial step often involves creating a binuclear organometallic core. For instance, a platinum-biphenyl-platinum core can be synthesized first. This core acts as a structural foundation for the final assembly. mdpi.com
Ligand Exchange and Complex Formation : The core complex is then reacted with the bridging ligands. In this step, ligands like this compound or its derivatives are introduced. The reaction is typically carried out under controlled conditions, such as heating the mixture in a solvent like acetonitrile, to facilitate the coordination of the pyridine nitrogen to the metal centers. mdpi.com
Purification and Characterization : The final supramolecular complex is isolated, often as a precipitate, which is then purified by washing with appropriate solvents to remove any unreacted starting materials. mdpi.com
This stepwise approach has been successfully employed to construct a series of rectangular platinum metallocycles where the length of the pyridine-based ligand is systematically varied. mdpi.com By using ligands with increasing length, such as 4,4'-bipyridine (B149096), 1,4-di(pyridin-4-yl)benzene, and 4,4'-di(pyridin-4-yl)-1,1'-biphenyl, researchers can precisely tune the dimensions and properties of the resulting metallacycles. mdpi.com
The synthesis of Metal-Organic Frameworks (MOFs) also relies on similar principles, where metal ions or clusters are linked by organic ligands like biphenyl-dicarboxylates or bipyridines to form extended one-, two-, or three-dimensional structures. wikipedia.orgresearchgate.netmdpi.com Hydrothermal or solvothermal methods are commonly used, where the metal salt and the organic linker are heated in a solvent-filled autoclave. mdpi.comrroij.com The resulting crystalline MOF structure is highly dependent on the geometry of the ligand and the coordination preference of the metal ion.
The table below summarizes an example of a stepwise synthesis for a supramolecular complex.
| Step | Reactants | Conditions | Product | Yield | Reference |
| 1 | Binuclear Platinum Complex, 4,4'-bipyridine | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy))₂}{PF₆}₄ | 75% | mdpi.com |
| 2 | Binuclear Platinum Complex, 1,4-di(pyridin-4-yl)benzene | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(dpbz))₂}{PF₆}₄ | 78% | mdpi.com |
| 3 | Binuclear Platinum Complex, 4,4′-di(pyridin-4-yl)-1,1′-biphenyl | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(dpbph))₂}{PF₆}₄ | 85% | mdpi.com |
Table showing the stepwise synthesis of rectangular platinum metallacycles with different length pyridine-based ligands.
Green Chemistry Considerations in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several "green" chemistry principles have been applied to the synthesis of pyridine derivatives, including those structurally related to this compound. nih.gov These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional synthetic routes.
Key Green Synthetic Strategies Include:
Solvent-Free and Catalyst-Free Reactions : One approach involves conducting reactions under solvent-free conditions, often with the aid of a catalyst. For example, trifluoromethanesulfonic acid (HOTf) has been used as an efficient catalyst for the synthesis of various substituted pyridines from ketones and amines at 120 °C under air, eliminating the need for a solvent. rsc.org
Use of Greener Solvents : When a solvent is necessary, the focus shifts to using environmentally benign options. Polyethylene glycol (PEG) has been identified as a suitable reaction medium for transition metal-catalyzed C-H activation reactions, which are used to form biaryl compounds. rsc.org PEG is non-toxic, biodegradable, and can often be recycled. Similarly, water has been employed as a solvent for microwave-assisted synthesis of complex pyridine derivatives. ijpsonline.com
Continuous-Flow Processes : Continuous-flow hydrogenation has been demonstrated as a green and efficient method for the synthesis of 4-phenylpiperidine (B165713) from 4-phenylpyridine (B135609), a closely related starting material. d-nb.inforesearchgate.net This technique offers advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward integration with product isolation steps. d-nb.info A notable innovation in this area is the use of a CO₂-switchable system for product extraction, which avoids the formation of salt by-products and allows for recirculation of the organic solvent. d-nb.inforesearchgate.net
Catalytic C-H Activation : Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for synthesizing complex molecules. rsc.orgacs.org This method avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rsc.org For instance, ruthenium and palladium catalysts have been used for the direct arylation of arenes to form biaryl linkages, a key bond in this compound. rsc.org These reactions can be performed in greener solvents like PEG, further enhancing their sustainability credentials. rsc.org
The following table provides an overview of various green synthetic approaches applicable to pyridine derivatives.
| Green Strategy | Catalyst/Conditions | Substrates | Product Type | Key Advantage | Reference |
| Solvent-Free Synthesis | HOTf (5 mol%), 120 °C | Ketones, Amines | Substituted Pyridines | Avoids solvent waste, high atom economy. | rsc.org |
| Continuous-Flow Hydrogenation | Pd/C, EtOAc, H₂ | 4-Phenylpyridine | 4-Phenylpiperidine | High conversion and selectivity, integrated salt-free product isolation. | d-nb.inforesearchgate.net |
| C-H Arylation in Green Solvent | [RuCl₃(H₂O)n], MesCO₂H, PEG-2000 | Arenes with directing groups, Aryl halides | Biaryls | Use of recyclable, non-toxic solvent; high regioselectivity. | rsc.org |
| Microwave-Assisted Synthesis | Water, 70 °C | Ketones, Ammonium acetate | Substituted Pyridines | Use of water as solvent, reduced reaction time. | ijpsonline.com |
Table summarizing green chemistry approaches for the synthesis of pyridine derivatives.
By adopting these advanced synthetic and green chemistry principles, the production and application of this compound and its derivatives can be achieved more efficiently and sustainably, paving the way for their use in next-generation materials and technologies.
Coordination Chemistry of 4 4 Biphenyl Pyridine As a Ligand
Ligand Design Principles and Nitrogen Atom Coordination Modes
The design of 4-(4-biphenyl)pyridine as a ligand is predicated on its distinct structural features. It consists of a pyridine (B92270) ring, which provides a nitrogen atom as a primary coordination site, and a biphenyl (B1667301) group that acts as a rigid, linear spacer. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a classic N-donor ligand, coordinating to metal centers. researchgate.net This coordination is a fundamental interaction in the assembly of a vast array of metallosupramolecular architectures. uef.fi
The biphenyl unit imparts rigidity and a defined length to the ligand, which is crucial for controlling the structure of the resulting coordination compounds. This rigidity helps in the predictable formation of extended networks like coordination polymers and MOFs. nih.gov The aromatic nature of both the pyridine and biphenyl components allows for π-π stacking interactions, which can further influence and stabilize the final supramolecular structure. uef.fi The versatility of pyridine and its derivatives as ligands is central to their widespread use in creating a diverse array of metal complexes with varied properties. researchgate.net
The primary coordination mode of this compound involves the donation of the nitrogen atom's lone pair to a metal ion. In the context of coordination polymers, it acts as a monodentate linker, connecting metal centers to propagate a larger structure. The specific coordination environment is influenced by the choice of metal ion, counter-anions, and the presence of other auxiliary ligands. nih.govub.edu
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes incorporating this compound and its derivatives is typically achieved through self-assembly processes, where the ligand and metal salts are combined in a suitable solvent system, often under solvothermal conditions. nih.govnih.gov Structural elucidation of the resulting complexes is paramount and is routinely performed using single-crystal X-ray diffraction, which provides definitive information on connectivity, coordination geometry, and bond parameters. mdpi.com This is complemented by a suite of analytical techniques including NMR spectroscopy, FT-IR spectroscopy, and elemental analysis. mdpi.comnih.gov
Platinum(II) and Iridium(III) are d⁸ and d⁶ metal ions, respectively, known for forming stable, kinetically inert complexes with interesting photophysical and cytotoxic properties. nih.gov The coordination chemistry of these metals with phenylpyridine-type ligands is well-explored. While direct studies on this compound are specific, the principles can be understood from related systems. For instance, dinuclear half-sandwich monochloridoiridium(III) complexes have been synthesized using Schiff base ligands derived from a 4,4'-biphenyl core, demonstrating the utility of the biphenyl unit in constructing multinuclear architectures. nih.gov These complexes often exhibit significant in vitro cytotoxic activity. nih.gov
Iridium(III) readily forms cyclometalated complexes, which possess enhanced optical characteristics. mdpi.com The stable nature of Ir(III) makes these complexes potential drug candidates capable of reaching biological targets without decomposition. nih.gov Similarly, platinum(II) complexes with biphenyl-based ligands have been synthesized and their excited-state properties investigated. acs.org Stepwise synthesis approaches have been developed for creating mixed-ligand tetranuclear supramolecular coordination complexes (SCCs) of Pt(II) with p-biphenyl and 4,4'-bipyridine (B149096) derivatives, where the final emission profile is influenced by ligand length and solvent polarity. mdpi.com
Table 1: Selected Iridium(III) Complexes with Biphenyl-Based Ligands
| Complex Type | Ligand System | Key Feature | Application Area |
|---|---|---|---|
| Dinuclear Ir(III) | 4,4'-Biphenyl-based Schiff base | Six-membered chelate ring | Cytotoxic agents nih.gov |
| Cationic Ir(III) | Pendent bromophenyl bipyridine | Stepwise functionalization via cross-coupling | Luminescent materials researchgate.net |
A wide variety of coordination compounds have been synthesized using divalent transition metals such as copper, nickel, cobalt, zinc, and cadmium with pyridine-based ligands. nih.govresearchgate.net The synthesis often involves reacting metal(II) salts with the ligand in a suitable solvent, sometimes with co-ligands to influence the final structure. ub.edunih.gov For example, two different Cu(II) concomitant 1D polymers containing 4,4'-bipyridine were isolated by modifying the synthetic conditions, such as molar ratio and solvent, demonstrating the sensitivity of the final structure to reaction parameters. ub.edu
Complexes of these metals with ligands structurally similar to this compound have been extensively characterized. In many cases, the metal centers adopt geometries ranging from tetrahedral to distorted trigonal bipyramidal and octahedral, depending on the coordination number and the steric and electronic properties of the ligands involved. nih.govrsc.org The resulting complexes can be mononuclear or form extended coordination polymers. researchgate.net The coordination of the metal ion often enhances the biological activity of the ligand. nih.gov
Table 2: Examples of Metal(II) Coordination Compounds with Pyridine-Type Ligands
| Metal Ion | Ligand System | Formula of Complex | Coordination Geometry |
|---|---|---|---|
| Copper(II) | 4,4'-bipyridine, Piperonylic acid | {[Cu(Pip)₂(4,4'-bipy)]}n | Distorted square pyramidal ub.edu |
| Zinc(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | [Zn(μ₂-H₂L¹)(μ₂-4,4'-bipy)]n | Trigonal pyramidal acs.org |
| Cadmium(II) | Biphenyl-dicarboxylate, 2,2'-bipyridine | [Cd(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | N/A nih.gov |
| Cobalt(II) | Pyridine amide ligand | [CoII(L9)] | Six-coordinate rsc.org |
Gold(III) complexes, particularly cyclometalated ones, have garnered significant interest. Cyclometalation involves the intramolecular activation of a C-H bond, typically on an aromatic ring, to form a direct carbon-metal bond, resulting in a stable chelate structure. Ligands based on 2-phenylpyridine (B120327) are common precursors for (N,C)-cyclometalated Au(III) complexes. rsc.org The synthesis can be achieved via transmetalation from intermediate mercury(II) complexes or through direct auration methods. nih.govacs.org
While the majority of reported (N,C,C) pincer ligands for Au(III) are derived from 2-([1,1'-biphenyl]-3-yl)pyridine, the principles are applicable to other biphenyl-pyridine isomers. rsc.org These complexes exhibit a square-planar geometry around the Au(III) center. The functionalization of the ligand backbone can significantly impact the photophysical, electrochemical, and biological properties of the resulting complexes. rsc.org For example, new cyclometalated gold(III) complexes with biphenyl-type ligands have been synthesized and shown to have potential as anticancer drugs, inducing cell cycle arrest. nih.gov
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and linear nature of linkers like this compound and its analogues makes them excellent candidates for building these extended, often porous, structures. nih.govacs.org
The design of MOFs relies on the principles of crystal engineering, where the geometry of the metal-containing secondary building unit (SBU) and the organic linker dictate the topology of the final network. rsc.org Linear, ditopic linkers such as 4,4'-bipyridine and its longer analogue, 4,4'-bis(4-pyridyl)biphenyl, are frequently used to connect metal centers, leading to specific and predictable network topologies. nih.govacs.org
Topological analysis is a key tool for classifying and understanding the complex structures of MOFs. acs.org Common topologies observed for MOFs built with linear biphenyl-pyridine type linkers include the sql (square lattice) net for 2D layers and the dia (diamondoid) net for 3D frameworks. acs.orgnih.gov For example, a Cu(II) MOF constructed with 4,4'-dipyridyl exhibits a 4-fold interpenetrated dia topology. acs.org The length of the linker can influence the final structure, with longer linkers like 4,4'-bis(4-pyridyl)biphenyl facilitating the formation of interpenetrated networks to fill the large voids that would otherwise be present. nih.govacs.org The choice of metal, solvent, and auxiliary ligands can also tune the topology and lead to structural diversity, including the formation of 1D chains, 2D layers, and complex 3D frameworks. nih.govacs.org
Table 3: Network Topologies of MOFs with Biphenyl-Pyridine Type Linkers
| Metal Ion(s) | Linker(s) | Topology | Reference |
|---|---|---|---|
| Copper(II) | 4,4'-dipyridyl | 4-fold interpenetrated dia | acs.org |
| Zinc(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | dia | nih.govacs.org |
| Manganese(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | 5-fold interpenetrated 3D+3D net | nih.govacs.org |
| Mercury(II) | N,N'-bis(pyridine-4-yl)formamidine | sql | nih.gov |
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-([1,1'-Biphenyl]-3-yl)pyridine |
| 2,2'-bipyridine |
| 2-phenylpyridine |
| 4,4'-bis(4-pyridyl)biphenyl |
| 4,4'-bipyridine |
| 4,4'-dipyridyl |
| Gold(III) |
| Cadmium(II) |
| Cobalt(II) |
| Copper(II) |
| Iridium(III) |
| Nickel(II) |
| Platinum(II) |
| Zinc(II) |
| Mercury(II) |
| Manganese(II) |
| N,N'-bis(pyridine-4-yl)formamidine |
| Piperonylic acid |
Influence of Auxiliary Ligands and Crystallization Mediators on Coordination Architecture
The final architecture of coordination polymers and metal-organic frameworks (MOFs) derived from primary ligands like this compound is profoundly influenced by the introduction of auxiliary ligands and crystallization mediators into the synthesis process. acs.orgnih.gov These ancillary molecules, which are not part of the primary framework backbone but co-crystallize, can direct the assembly of the metal-ligand units, control the dimensionality of the resulting structure, and determine the final topology and properties of the material. rsc.orgnih.gov
The choice of auxiliary N-donor ligands, such as 2,2′-bipyridine (2,2'-bipy), 4,4′-bipyridine (4,4'-bipy), or 1,10-phenanthroline (B135089) (phen), can lead to vastly different structural outcomes even when the primary metal ion and biphenyl-based linker remain the same. acs.orgnih.gov For instance, in hydrothermal syntheses involving biphenyl-dicarboxylate linkers, the use of phen as a crystallization mediator can result in the formation of a three-dimensional MOF with one metal, while using 4,4'-bipy with the same metal can produce a different 3D net where the 4,4'-bipy itself acts as an additional linker, increasing the framework's dimensionality. nih.gov Similarly, studies on zinc(II) coordination polymers have shown that the presence of 2,2'-bipy can lead to one-dimensional chains, whereas using 4,4'-bipy can result in a 3D framework. nih.gov This highlights the crucial role of the crystallization mediator's geometry and coordination capability in the product's final structure. nih.gov
The controlled addition of these mediators is a key strategy in crystal engineering. ub.edu They can prevent the formation of undesirable dense phases and facilitate the crystallization of specific, often more complex, architectures ranging from molecular dimers to 1D, 2D, and 3D networks. acs.orgresearchgate.net The process often involves hydrothermal synthesis where a metal(II) salt, the principal organic linker, and a crystallization mediator are reacted. mdpi.com The resulting structures are diverse; for example, nine different compounds were generated from biphenyl-dicarboxylate linkers simply by varying the metal ion and the N-donor mediator, yielding products with unique topologies and degrees of interpenetration. acs.orgresearchgate.net The importance of these coligands is underscored by the observation that in some systems, certain crystalline products can only be isolated in their presence. nih.gov
The table below summarizes the impact of different auxiliary ligands on the dimensionality and structure of coordination polymers built from biphenyl-based linkers, illustrating their directive influence.
| Primary Linker System | Metal Ion | Auxiliary Ligand/Mediator | Resulting Structure Dimensionality | Reference |
|---|---|---|---|---|
| Biphenyl-dicarboxylate (H₄L¹) | Mn(II) | 1,10-phenanthroline (phen) | 3D MOF | nih.gov |
| Biphenyl-dicarboxylate (H₄L¹) | Mn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D MOF (different topology) | nih.gov |
| Biphenyl-dicarboxylate (H₄L¹) | Zn(II) | 2,2′-bipyridine (2,2'-bipy) | 1D Chain | nih.gov |
| Biphenyl-dicarboxylate (H₄L¹) | Zn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D Framework | nih.gov |
| 2-(5-carboxypyridin-2-yl)terephthalic acid | Pb(II) | 1,10-phenanthroline (phen) | 3D Coordination Polymer | mdpi.com |
| 2-(5-carboxypyridin-2-yl)terephthalic acid | Zn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D MOF | mdpi.com |
Dynamic Features and Phase Transformations in MOFs
Metal-organic frameworks constructed with ligands like this compound are often not static structures but can exhibit dynamic behaviors, including flexibility and phase transformations in response to external stimuli such as guest molecules (gases, solvents), temperature, or pressure. acs.orgnist.gov This "breathing" phenomenon, characterized by reversible structural changes, is a hallmark of flexible MOFs and is critical for applications in gas storage and separation. nist.govrsc.org
A significant dynamic feature is the ability to switch between a non-porous "closed" phase and a porous "open" phase. ossila.com This transition is often induced by the adsorption of specific guest molecules at certain pressures, a phenomenon known as gate-opening. ossila.com For example, a MOF with a diamondoid topology, NiL₂ (where L is 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid), demonstrates a switch from a non-porous state to several open, porous phases upon exposure to CO₂ and CH₄ at specific pressures. ossila.com Such transformations can involve significant changes in the framework, including alterations in the angles between ligands and 2D nets, leading to a reduction in the distance between planes within the MOF. acs.org
The dynamic properties can be precisely tuned through crystal engineering strategies. acs.org One such strategy is ligand exchange, where rigid ligands in a pre-existing MOF are replaced with more flexible ones, converting a rigid 3D framework into a flexible 2D network. rsc.org This can create structural flexibility that allows the material to selectively adsorb certain gases like CO₂ and CH₄, which induce a phase transition to a porous state, while excluding others like N₂. rsc.org Another approach is the creation of mixed-ligand or mixed-metal systems. By substituting a fraction of the organic linkers or metal nodes, it is possible to fine-tune the gate-opening pressures for gas sorption. ossila.comacs.org In the NiL₂ system, doping the framework with cobalt ions allowed for the regulation of methane-induced phase transformations, optimizing the methane (B114726) working capacity. ossila.com
The table below provides examples of MOFs with biphenyl and pyridine-containing linkers that exhibit dynamic features.
| MOF System | Dynamic Feature | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| NiL₂ (L = 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid) | Phase Switching | CO₂, CH₄ pressure | Switches from a closed non-porous phase to open porous phases. | ossila.com |
| {Zn₃(bpba)₁.₅(bpdc)₃₅₊ₓ} | Framework Deformation | Guest Exchange (Solvent) | Elastic deformation, reduction in distance between dicarboxylate planes from 25.97 Å to ~24.4 Å. | acs.org |
| Zn₂(BPDC)₂(BiPY) (Parent MOF) | Structural Conversion | Ligand Exchange | Conversion from a rigid 3D structure to a flexible 2D structure with enhanced gas separation properties. | rsc.org |
| Cu₂(bdc)₂(bpy) | Variable Flexibility | Synthesis (Pillar quantity) | Dynamic properties vary between rigid, elastic, and shape memory modes depending on crystal morphology. | researchgate.net |
| X-ddi-1-Ni | Phase Transformation | Gases (CO₂, C₃H₄) and Liquids (DMF) | Transforms from a closed (β) phase to a phase of intermediate porosity upon gas exposure. | acs.org |
Electronic Structure and Bonding Analysis in Metal-4-(4-Biphenyl)pyridine Complexes
The electronic structure and nature of the bonding in metal complexes containing this compound and related ligands are crucial for understanding their reactivity, magnetic properties, and photophysical behavior. Analysis of these complexes often reveals intricate electronic features, including redox-active ligands, metal-to-ligand charge transfer (MLCT) events, and complex magnetic coupling. nih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structures of these complexes in both their ground and excited states. nih.govresearchgate.net DFT calculations can elucidate the distribution of electron density, the nature of molecular orbitals, and the assignment of spectroscopic features. researchgate.net For example, in bis(imino)pyridine iron biphenyl complexes, DFT calculations, combined with experimental data from Mössbauer and X-ray absorption spectroscopies, established that the system consists of a ferric (Fe³⁺) center antiferromagnetically coupled to a bis(imino)pyridine radical anion. nih.gov This indicates that the ligand is not a passive scaffold but actively participates in the complex's redox chemistry. nih.gov
The geometry and bond lengths within the coordination sphere provide critical insights into the electronic state of the metal and ligand. In redox-active ligand complexes, specific bond distances within the ligand chelate can be diagnostic of its reduction state. nih.gov For instance, an elongation of the N(imine)–C(imine) bond and a contraction of the C(imine)–C(ipso) bond are consistent with a one-electron reduction of the bis(imino)pyridine ligand. nih.gov The metal-carbon and metal-nitrogen bond lengths can also help distinguish between different spin states of the metal center. nih.gov
In platinum(II) complexes with biphenyl and 4,4'-bipyridine derivative ligands, the electronic properties are influenced by the geometry and interaction between the aromatic systems. mdpi.com A twisted orientation of the biphenyl and bipyridine rings with respect to the plane of the Pt(II) coordination unit is often adopted to relieve steric hindrance. mdpi.com This twisting affects the electronic communication and the photophysical properties of the supramolecular complex. mdpi.com Furthermore, the electronic structure of the metal center can be tuned by the choice of ancillary ligands. For example, substituting a chloride ligand with an electron-withdrawing pyridine ligand in a Rhenium(I) complex can decrease the π-backbonding to CO ligands, which is observable through shifts in their infrared stretching frequencies. researchgate.net
The following table presents selected bond length data for a representative metal-biphenyl complex, illustrating how structural parameters reflect the underlying electronic structure.
| Complex | Bond | Bond Length (Å) | Significance | Reference |
|---|---|---|---|---|
| (ⁱPrPDI)Fe(biphenyl) | Fe(1)–C(34) | 1.965(3) | Shorter Fe-C bonds compared to high-spin analogues, consistent with an intermediate or low-spin ferric center. | nih.gov |
| Fe(1)–C(45) | 1.943(3) | |||
| trans-[Pd(L)₂Cl₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one) | Pd(1)-N(1) | 2.030(2) | Typical bond lengths for a square planar Pd(II) complex with pyridine-type and chloride ligands. | rsc.org |
| Pd(1)-Cl(1) | 2.298(1) | |||
| [Cu(L)₂(ClO₄)₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one) | Cu(1)-N(1) | 1.996(2) | Coordination environment is an elongated octahedron with weak axial linkages to perchlorate (B79767) anions. | rsc.org |
| Cu(1)-O(1) | 2.000(2) |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 4-(Biphenyl-4-yl)pyridine |
| 2,2'-bipy | 2,2′-Bipyridine |
| 4,4'-bipy | 4,4′-Bipyridine |
| phen | 1,10-Phenanthroline |
| HPBPC | 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid |
| bpdc | 4,4′-Biphenyl-dicarboxylate |
| DMF | Dimethylformamide |
| H₄L¹ | 3,3′-Dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid |
| H₃cpta | 2-(5-Carboxypyridin-2-yl)terephthalic acid |
| bpba | N,N′-(1,1′-Biphenyl)-4,4′-diylbis-4-pyridinecarboxamide |
| bdc | 1,4-Benzenedicarboxylate |
| bpy | 4,4'-Bipyridine |
| BiPY | 4,4'-Bipyridine |
| BPDC | 4,4'-Biphenyldicarboxylate |
| ⁱPrPDI | 2,6-(2,6-Diisopropylphenyl-N=CMe)₂C₅H₃N |
Supramolecular Chemistry and Self Assembly of 4 4 Biphenyl Pyridine Systems
Non-Covalent Interactions Driving Supramolecular Assembly
The self-assembly of systems based on 4-(4-biphenyl)pyridine is governed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the final structure and properties of the resulting supramolecular ensembles. The primary interactions include arene-arene π-stacking, cuprophilic interactions in copper complexes, and hydrogen bonding. researchgate.net
Arene-arene π-stacking is a crucial stabilizing force in the assembly of structures containing this compound. This interaction occurs between the electron-rich π-systems of the biphenyl (B1667301) and pyridine (B92270) aromatic rings. These interactions can manifest as face-to-face, offset, or edge-to-face arrangements, playing a key role in the formation of ordered solid-state structures and aggregated species in solution. researchgate.netpku.edu.cn
Cuprophilic interactions are weak, non-covalent attractive forces between closed-shell copper(I) (d¹⁰) centers. These interactions, with distances shorter than the sum of the van der Waals radii, are a significant driving force in the self-assembly of copper(I) complexes, often leading to unique photophysical properties. researchgate.net
Research on organocopper complexes featuring pyridine ligands has demonstrated the formation of remarkable supramolecular structures driven by these forces. For example, the unsupported organocopper pyridine complex C₆F₅Cu(py) assembles into one-dimensional chains of copper atoms with Cu⋯Cu distances of 2.8924(3) Å, a clear indication of cuprophilic interactions. rsc.org Similarly, quantum chemical calculations have been used to study the cuprophilic interactions within the Cu₃ faces of hexanuclear copper(I) thiolate cages containing substituted pyridine ligands, confirming their role in stabilizing the cluster geometry. mdpi.com These interactions are known to accelerate processes like intersystem crossing and phosphorescence, making them a key design element for creating luminescent materials. researchgate.net
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in directing the assembly of supramolecular structures. The nitrogen atom of the pyridine ring in this compound is an effective hydrogen bond acceptor, readily interacting with donor groups like carboxylic acids or water molecules.
In co-crystals, short and strong O—H⋯N hydrogen bonds between carboxylic acids and pyridine derivatives are often the primary interaction forming the fundamental structural units. nih.gov For example, in a co-crystal of biphenyl-4,4'-dicarboxylic acid and 4-methoxypyridine, the acid and base molecules are linked by these hydrogen bonds to form a 1:2 unit. nih.gov These primary units are then further organized into more complex architectures, such as tapes or double-chain structures, through weaker interactions including π–π stacking and C—H⋯O hydrogen bonds. nih.gov In hydrated metal complexes, hydrogen bonding between coordinated water molecules and anions can link ladder-like motifs into extensive 3D networks. rsc.org The ability of pyridine units to act as hydrogen bond acceptors is also critical in the host-guest chemistry of coordination cages, where they can bind guest molecules like cisplatin. acs.orgwhiterose.ac.uk
Directed Synthesis of Supramolecular Coordination Complexes (SCCs)
The "directional bonding" approach is a powerful strategy for the rational design of discrete two- and three-dimensional supramolecular coordination complexes (SCCs). nih.gov This method utilizes the predictable coordination geometry of metal ions ("corners") and the specific angles of polytopic organic ligands ("linkers") to guide the self-assembly process toward a desired, thermodynamically stable architecture. nih.govnih.gov Ligands like this compound and its derivatives are ideal linear linkers for this purpose.
Molecular squares and rectangles are among the most studied 2D metallacycles. Their synthesis typically involves combining linear, ditopic pyridine-based ligands with square-planar metal complexes that provide 90° coordination angles, such as those of Pd(II) and Pt(II). acs.orgnih.gov The first self-assembled molecular square was famously synthesized by Fujita et al. from cis-protected palladium(II) and 4,4'-bipyridine (B149096). nih.gov
A stepwise synthetic approach offers greater control, allowing for the formation of non-symmetric rectangles or mixed-metal squares. mdpi.com This method has been employed to construct platinum-based rectangular metallacycles using a derivative of this compound. mdpi.comnih.gov In this strategy, a bimetallic complex, [Pt(bpy)Cl]₂(μ-bph), is first synthesized to act as a rigid core. This core is then reacted with a linear ditopic ligand, such as 4,4′-di(pyridin-4-yl)-1,1′-biphenyl, to form the final tetranuclear rectangular structure. mdpi.comnih.gov The crystal structure of one such complex, {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy)₂}{PF₆}₄, confirms the formation of a parallelogram-like structure where the four platinum atoms define the vertices. mdpi.comnih.gov
Table 1: Selected Structural Data for a Pt(II) Rectangular Metallacycle Data derived from the crystal structure of {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy)₂}{PF₆}₄. mdpi.com
| Parameter | Value |
|---|---|
| Pt···Pt Distances (Å) | |
| Pt(1)···Pt(2) | 7.005 |
| Pt(1)···Pt(2)#1 | 11.197 |
| Angles (°) | |
| Pt(2)-Pt(1)-Pt(2)#1 | 180.0 |
| Dihedral Angles (°) | |
| N(1)–Pt(1)–C(11)–C(16) | 77.3 |
| N(4)–Pt(2)–N(5)–C(33) | 73.5 |
The dihedral angles indicate a significant twist between the planes of the platinum-bipyridine units and the aromatic rings of the bridging ligands, which is adopted to relieve steric hindrance. mdpi.com
The well-defined cavities within supramolecular coordination complexes, such as molecular squares and cages, can act as hosts for smaller guest molecules. This encapsulation can lead to unique chemical phenomena, as the cavity provides a distinct microenvironment, earning these structures the name "molecular flasks". acs.orgnih.gov The process is driven by non-covalent interactions between the host and the guest, and can be highly selective. thno.org
Metallarectangles constructed with 4,4'-bipyridine linkers have been shown to encapsulate guest molecules such as anthracene (B1667546) within their cavities. nih.gov The size and electronic properties of the guest are critical for stable complex formation. For instance, osmium-based molecular squares containing bipyridine ligands feature hydrogen-bonding pockets that allow for the selective binding of specific diamide (B1670390) guests. nih.gov In more complex systems, coordination cages with inwardly directed pyridine units can encapsulate drug molecules like cisplatin, with hydrogen bonds between the guest's amine ligands and the cage's pyridine nitrogens stabilizing the adduct. acs.orgwhiterose.ac.uk This host-guest chemistry opens up possibilities for applications in areas such as molecular recognition, sensing, and drug delivery, where the release of the guest can be triggered by a competitive ligand or another external stimulus. acs.orgthno.org
This compound Derivatives in Chemoresponsive Liquid Crystal Systems
The integration of this compound and its derivatives into chemoresponsive liquid crystal (LC) systems represents a focused area of materials science aimed at creating advanced sensor technologies. These systems leverage the unique molecular structure of the this compound moiety, which combines a rigid biphenyl core with a nitrogen-containing pyridine ring. This structure facilitates specific interactions at interfaces, particularly with metal cations, which can be exploited to trigger optical responses in the liquid crystal phase upon exposure to chemical analytes.
The fundamental principle behind these chemoresponsive systems involves the controlled orientation of liquid crystal molecules at a specially prepared surface. Typically, a substrate is decorated with metal cations that can coordinate with the functional groups of the liquid crystal molecules. This coordination induces a uniform alignment of the LC molecules throughout the film, for example, a homeotropic (perpendicular) orientation. An optical signal, viewed through crossed polarizers, is generated when a target analyte is introduced. The analyte molecules compete with the liquid crystal molecules for the binding sites on the surface. If the analyte binds more strongly, it displaces the LC molecules, disrupting their uniform orientation and causing a visible change in the optical texture of the LC film.
Research guided by computational chemistry has been instrumental in exploring the potential of pyridine-containing LCs. osti.govnih.gov Electronic structure calculations are used to predict the binding energies of mesogens with various metal salts, providing a theoretical foundation for designing and selecting materials for specific sensing applications. nih.gov
A significant study in this area involved the computational and experimental investigation of 4-(4-pentylphenyl)-pyridine, a derivative of this compound, within a chemoresponsive LC system. osti.govresearchgate.net The research aimed to compare its performance with nitrile- and pyrimidine-containing LCs in detecting dimethylmethylphosphonate (DMMP), a simulant for nerve agents, while resisting interference from water. osti.govnih.gov
Computational predictions of the Gibbs Free Energy of Binding (GBE) for pyridine with various metal perchlorate (B79767) salts indicated strong coordination. osti.gov For instance, the binding energy of a pyridine surrogate to Mn(ClO4)2 was calculated to be -1.75 eV, which is significantly more negative than that of benzonitrile (B105546) (-1.34 eV), a surrogate for the commonly used liquid crystal 4'-pentyl-4-biphenylcarbonitrile (5CB). researchgate.net This strong binding is predicted to be sufficient to induce a homeotropic orientation of the liquid crystal on surfaces functionalized with these metal cations. researchgate.net
Experimental validation was carried out by synthesizing 4-(4-pentylphenyl)-pyridine and observing the behavior of the LC on surfaces decorated with various metal cations. osti.gov As predicted by the computational models, the pyridine-containing LC exhibited a homeotropic orientation on these surfaces, confirming the strong binding interaction between the pyridine nitrogen and the metal ions. osti.gov
However, when exposed to analytes such as DMMP or water, the pyridine-based LC system did not show a response. osti.gov The strong coordination between the pyridine headgroup and the metal cations on the surface was not disrupted by the presence of these analytes. osti.gov This is in contrast to pyrimidine-based systems, which showed a selective response to DMMP. osti.gov The research concluded that while the this compound scaffold effectively orients the liquid crystal, its binding to the metal-functionalized surface is too robust to be competitively displaced by analytes like DMMP under the tested conditions. osti.gov
These findings highlight a critical aspect of designing chemoresponsive liquid crystals: the interaction energy between the mesogen and the surface must be finely tuned. It needs to be strong enough to maintain a stable initial orientation but weak enough to be disrupted by the target analyte to trigger a response. While derivatives of this compound demonstrate the former, their utility in chemoresponsive systems for detecting weakly binding analytes is limited by the very strength of this interaction. Future work might explore different metal cations or structural modifications to the pyridine moiety to modulate this binding energy for specific sensing applications.
Research Findings on Pyridine-Containing Liquid Crystals
| Parameter | Finding | Source |
| Mesogen Studied | 4-(4-pentylphenyl)-pyridine | osti.govresearchgate.net |
| Computational Model | Electronic structure calculations to predict Gibbs Free Energy of Binding (GBE) of pyridine to metal salts. | osti.gov |
| Predicted Binding Energy (Pyridine + Mn(ClO4)2) | -1.75 eV | researchgate.net |
| Experimental LC Orientation | Homeotropic ordering observed on surfaces with various metal cations, confirming strong binding. | osti.gov |
| Response to DMMP | No orientational transition observed. | osti.gov |
| Response to Water | No orientational transition observed. | osti.gov |
| Conclusion | Pyridine-containing LCs bind too strongly to metal-functionalized surfaces for analytes like DMMP or water to competitively displace them and trigger a response. | osti.gov |
Optoelectronic and Photophysical Investigations of 4 4 Biphenyl Pyridine Systems
Luminescence Properties and Emission Characteristics
The luminescence of 4-(4-biphenyl)pyridine systems is marked by several notable phenomena, including dual emission, aggregation-induced emission (AIE), and significant sensitivity to the local environment. These characteristics are central to their application in advanced optoelectronic devices.
Aggregation-Induced Emission (AIE) Mechanisms
Aggregation-induced emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.comacs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. mdpi.comacs.org The primary mechanism behind AIE is the restriction of intramolecular motion (RIM). ub.edunih.gov In dilute solutions, molecules like tetraphenylethylene (B103901) (TPE), a classic AIE luminogen, can dissipate absorbed energy through non-radiative pathways, such as the free rotation of their phenyl rings. acs.orgnih.gov When the molecules aggregate, these rotational and vibrational motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. ub.edunih.gov
Furthermore, the specific packing of molecules in the aggregate state, such as the formation of π-stacked structures, can influence the electronic energy levels and enhance emission. ub.eduacs.org This packing can also shield the excited molecules from quenchers in the environment. nih.gov In some systems containing biphenyl (B1667301) and bipyridine derivatives, dual-emission patterns observed in solvent mixtures have been directly attributed to AIE phenomena. mdpi.com
Photoluminescence Quantum Yields and Efficiency
The photoluminescence quantum yield (PLQY or Φ), which measures the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter for light-emitting materials. In systems containing this compound or related bipyridine structures, the PLQY can vary dramatically depending on the specific molecular structure, the host material, and the physical state (solution vs. solid).
For example, a novel luminescent molecule, Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) (BNPB), demonstrates a very high PLQY of 95% in a tetrahydrofuran (B95107) (THF) solution, which decreases to 31% in the solid state. researchgate.net In contrast, certain pyridine-based polymers can exhibit a high quantum efficiency of approximately 70% in solution, but this value drops significantly to below 20% in film samples due to aggregation effects. mit.edu Metal complexes often show robust emission; cationic Iridium(III) complexes with a derivative of this compound have achieved a remarkable PLQY of 70%. acs.org Similarly, specific osmium(II) complexes show quantum efficiencies as high as 45% in ethanol (B145695) solutions at room temperature. acs.org The efficiency is highly sensitive to the environment; some platinum complexes show a quantum yield of 4% in dichloromethane (B109758) but only 0.04–0.14% in acetonitrile. mdpi.com
The following table summarizes the photoluminescence quantum yields for various systems related to this compound.
| Compound/System Class | Solvent/State | Photoluminescence Quantum Yield (PLQY) |
| Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) | THF Solution | 95% researchgate.net |
| Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) | Solid State | 31% researchgate.net |
| Pyridine-based polymers | Solution | ~70% mit.edu |
| Pyridine-based polymers | Film | <20% mit.edu |
| Cationic Ir(III) complexes | Neat Film | 70% acs.org |
| Divalent Os(II) complexes | Ethanol Solution | Up to 45% acs.org |
| Platinum(II) complexes | Dichloromethane | 4% mdpi.com |
| Platinum(II) complexes | Acetonitrile | 0.04–0.14% mdpi.com |
| 4,4'-di-(2,5-dimethoxyphenyl)ethenyl)-2,2'-bipyridine | Dichloromethane | 43% psu.edu |
Solvent Polarity Effects on Emission Profiles
The emission spectra of this compound and its derivatives, particularly those with a "push-pull" electronic structure, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Generally, as solvent polarity increases, the fluorescence emission maximum undergoes a bathochromic (red) shift. urfu.rumdpi.com This occurs because the excited state of these molecules is typically more polar than the ground state due to an intramolecular charge transfer (ICT) upon excitation. nih.govacs.org More polar solvents can better stabilize the highly polar excited state, lowering its energy and resulting in a lower-energy (longer wavelength) emission. mdpi.comacs.org
For example, in a series of push-pull fluorophores based on a biphenyl-substituted bipyridine core, a gradual increase in solvent polarity from cyclohexane (B81311) to dimethyl sulfoxide (B87167) (DMSO) led to a significant redshift of the fluorescence maxima. urfu.rumdpi.com In one case, the emission maximum shifted from 438 nm in nonpolar cyclohexane to 515 nm in highly polar DMSO. urfu.rumdpi.com This sensitivity to the local environment makes these compounds excellent candidates for use as environmental probes. nih.gov The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides insight into the change in the molecule's dipole moment upon excitation. mdpi.com
Absorption Characteristics and Electronic Transition Analysis
The electronic absorption spectra of this compound systems, typically measured using UV-Visible spectroscopy, provide fundamental information about their electronic structure. The absorption bands correspond to the promotion of electrons from occupied molecular orbitals to unoccupied ones.
In many derivatives and complexes, absorption bands in the 200–350 nm region are attributed to π–π* intraligand transitions. mdpi.comacs.org These transitions are localized on the aromatic rings of the biphenyl and pyridine (B92270) moieties. mdpi.comresearchgate.net For example, the p-band, or conjugation band, of the biphenyl subunit typically appears between 240 and 300 nm. core.ac.uk
In metal complexes, additional absorption bands appear at longer wavelengths. These are often assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). acs.org Spin-allowed MLCT and LLCT transitions in some iridium complexes have been observed between 300 and 350 nm. acs.org Weaker absorption bands at even longer wavelengths (>400 nm) can be due to spin-forbidden transitions. acs.org
Theoretical studies using Density Functional Theory (DFT) confirm that the lowest-energy electronic transition (S0 → S1) is often a π–π* transition with significant HOMO → LUMO character. researchgate.net In these cases, the highest occupied molecular orbital (HOMO) is often delocalized across the entire molecule, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the pyridine ring. researchgate.net This distribution indicates that photoexcitation induces a charge transfer from the biphenyl portion to the pyridine ring. researchgate.net
Phosphorescence Spectroscopy of this compound-Containing Metal Complexes
When this compound or its derivatives are incorporated as ligands in complexes with heavy metal ions like platinum(II), iridium(III), or osmium(II), strong phosphorescence can be observed. acs.orgd-nb.infodoi.org The heavy metal atom facilitates intersystem crossing from the singlet excited state to the triplet state through strong spin-orbit coupling, enabling efficient emission from the triplet state. acs.org
These phosphorescent emissions are often due to triplet metal-to-ligand charge-transfer (3MLCT) excited states. acs.org Divalent osmium(II) complexes containing a 4,4'-di(biphenyl)-2,2'-bipyridine ligand, for instance, are strong red phosphorescent emitters, with emission wavelengths ranging from 611 to 651 nm. acs.org Rhodium biphenyl complexes have been shown to exhibit exceptionally long-lived phosphorescence (on the order of hundreds of milliseconds) at room temperature in solution, with quantum yields up to 33%. d-nb.info The color and efficiency of the phosphorescence can be tuned by modifying the ligands and the metal center, making these complexes highly valuable for applications in organic light-emitting diodes (OLEDs), where they can theoretically enable 100% internal quantum efficiency by harvesting both singlet and triplet excitons. doi.org
Linear and Nonlinear Optical (NLO) Properties
The linear and nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. The compound this compound, with its constituent biphenyl and pyridine rings, possesses a π-conjugated system that is a prerequisite for notable NLO activity. The electronic asymmetry introduced by the nitrogen atom in the pyridine ring, coupled with the extended π-system of the biphenyl group, can lead to significant molecular polarizabilities and hyperpolarizabilities.
Computational studies have been instrumental in elucidating the NLO properties of phenylpyridine systems. Research on 4-phenylpyridine (B135609), a closely related parent compound to this compound, provides foundational insights into its NLO behavior. Using density functional theory (DFT) with the B3LYP functional and a 6-31++G(d,p) basis set, the static hyperpolarizability of 4-phenylpyridine has been calculated. researchgate.net These calculations reveal that the molecule possesses a non-zero first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net
The study on 2-, 3-, and 4-phenylpyridines indicates that the position of the nitrogen atom significantly influences the NLO response. researchgate.net For 4-phenylpyridine, the calculated mean polarizability is approximately 136 atomic units (a.u.), which is comparable to that of biphenyl and 4,4'-bipyridyl. researchgate.net The static first hyperpolarizability (β) is a critical parameter for second-order NLO effects, and its magnitude is dependent on the intramolecular charge transfer characteristics of the molecule.
While direct experimental data on the NLO properties of this compound are not extensively documented in the reviewed literature, theoretical calculations for related structures provide valuable predictions. For instance, studies on various 4,4'-disubstituted biphenyls have been conducted to assess their first hyperpolarizability. researchgate.net These investigations highlight the role of donor-acceptor substitutions in enhancing the NLO response. In the case of this compound, the pyridine ring can act as an electron-accepting moiety, while the biphenyl group can be considered part of the extended π-bridge.
Furthermore, research into more complex systems incorporating biphenyl and pyridine units demonstrates the potential for significant two-photon absorption (TPA). For example, a biphenyl-type two-photon fluorescence probe exhibited a notable TPA cross-section. jst.go.jp While this probe has a more elaborate structure than this compound, it underscores the inherent capability of the biphenyl-pyridine framework to support efficient two-photon excitation processes. The TPA cross-section is a measure of the third-order NLO properties of a material.
The photophysical properties of supramolecular Pt(II) complexes containing p-biphenyl and 4,4'-bipyridine (B149096) derivative ligands have also been investigated. mdpi.com These studies reveal absorption bands in the UV region attributed to π-π* intraligand transitions within the biphenyl and bipyridine units. mdpi.com The emission spectra of these complexes are influenced by the solvent polarity and aggregation, indicating the sensitivity of the electronic states of the biphenyl-pyridine system to its environment. mdpi.com
Table of Calculated Optical Properties for Phenylpyridines
| Compound | Mean Polarizability (α) / a.u. | Anisotropy of Polarizability (Δα) / a.u. | First Hyperpolarizability (β) / a.u. |
| 2-Phenylpyridine (B120327) | 135 | 133 | 102 |
| 3-Phenylpyridine | 136 | 135 | 86 |
| 4-Phenylpyridine | 136 | 140 | 144 |
| Data sourced from computational studies using the B3LYP/6-31++G(d,p) level of theory. researchgate.net |
Theoretical and Computational Studies on 4 4 Biphenyl Pyridine
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules like 4-(4-biphenyl)pyridine. Various methodologies are employed to gain insights into its behavior at the atomic and molecular levels.
Density Functional Theory (DFT) for Ground and Excited States
Density Functional Theory (DFT) has become a primary tool for investigating the ground and excited state properties of molecular systems. nih.govresearchgate.net DFT methods are utilized to study the electronic characteristics and reactivity of this compound and its derivatives. nih.govresearchgate.net For instance, the B3LYP functional combined with the 6-31G(d,p) basis set is a common choice for performing these calculations. core.ac.uk Such studies can elucidate the energetic differences between various binding modes in host-guest complexes involving derivatives of this compound. lookchem.com Furthermore, DFT calculations are instrumental in analyzing the nonlinear optical (NLO) properties of related pyridine (B92270) compounds by examining parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.net
Ab Initio Hartree-Fock (HF) Methods
Ab initio Hartree-Fock (HF) methods, while often considered a foundational approach, are still employed in the computational analysis of biphenyl (B1667301) and pyridine-containing molecules. HF calculations, in conjunction with other methods like second-order Møller-Plesset perturbation theory, have been used to investigate the geometries of related molecules such as 4-phenylpyridine (B135609) in both its neutral and anionic states. msu.edu In comparative studies, optimized geometries obtained from HF methods in the gas phase are often benchmarked against experimental data from single-crystal X-ray diffraction to validate the computational results. eurjchem.com
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
To understand the spectroscopic properties, such as UV-visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org This approach is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks observed experimentally. acs.org For example, TD-DFT calculations can predict the absorption wavelengths of related pyridine derivatives, providing insights into how structural modifications influence their electronic absorption. acs.org The method is also crucial for studying the photophysical properties of metal complexes incorporating biphenyl-pyridine type ligands. Relativistic TD-DFT methods have also been developed to handle systems containing heavy elements. rsc.org
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial for its properties and interactions. Computational methods are used to determine its most stable geometry and to explore different possible conformations.
Geometry optimization is typically performed using DFT methods, such as the PBE density functional with a def2-SVP basis set. researchgate.net The conformation of biphenyl compounds is a classic example of how crystal packing forces can influence molecular shape, often leading to a more planar geometry in the solid state compared to the gas phase. acs.org Ab initio calculations on model compounds like 4-phenylpyridine suggest a canted (non-planar) geometry for the ground state. msu.edu The degree of planarity between the phenyl and pyridine rings is a key conformational feature. Studies on similar biaryl systems reveal that the conformational energy profiles can be influenced by electronic effects, such as resonance stabilization and electrostatic repulsion between lone pairs and pi-electron clouds. nih.govresearchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity and physical properties. Key descriptors derived from computational studies provide a quantitative understanding of these aspects.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) analysis is a powerful tool to understand the electronic properties and reactivity of molecules. core.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. core.ac.uk A smaller energy gap generally implies higher reactivity and lower kinetic stability. core.ac.uk
For derivatives of 4-(biphenyl)-pyridine, the HOMO-LUMO energy gap has been used to evaluate their reactivity and has been correlated with their biological activity. nih.govresearchgate.net DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies and the corresponding energy gaps for a series of pyridine derivatives. core.ac.uk These studies show that the distribution of the HOMO and LUMO densities can be significantly influenced by the substituents on the biphenyl and pyridine rings. core.ac.uk
Below is a table summarizing representative calculated HOMO-LUMO energy gaps for related pyridine derivatives from the literature.
| Compound Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridine derivatives 2a–2i | - | - | ~4.13–4.86 |
| Pyridine derivatives 4a–4i | - | - | ~4.51–5 |
Data sourced from a study on pyridine derivatives using DFT at the B3LYP/6-31G(d,p) level of theory. core.ac.uk
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactivity. uni-muenchen.dereadthedocs.io It illustrates the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this compound and its derivatives, MEP analysis is instrumental in predicting sites for potential electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.net
In computational studies, the MEP is calculated to evaluate the reactivity of promising compounds. researchgate.netcapes.gov.brnih.gov The analysis reveals that in molecules like this compound, negative potential zones, indicating nucleophilic reactive sites, are typically concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity. chemrxiv.org Conversely, positive potential areas are generally found around the hydrogen atoms, marking them as electrophilic reactive sites. chemrxiv.org This distribution of electrostatic potential is a key determinant of how the molecule interacts with other chemical species, including biological receptors. chemrxiv.org The color-coded MEP map provides an intuitive representation of these reactive areas, where red and yellow typically denote regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). chemrxiv.org
Charge Transfer Characteristics in Metal Complexes
When this compound acts as a ligand in transition-metal complexes, its electronic properties give rise to significant charge transfer phenomena. researchgate.net These processes, such as metal-to-ligand charge transfer (MLCT), are fundamental to the photophysical and electrochemical properties of the resulting complexes, making them relevant for applications in areas like organic light-emitting diodes (OLEDs). researchgate.netmq.edu.au
Theoretical studies on similar pyridine and biphenyl-containing complexes have elucidated the nature of these charge transfer states. For instance, in platinum(II) complexes with biphenyl and bipyridine-derivative ligands, the lowest energy absorption bands are often assigned to MLCT transitions. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational methods used to model these characteristics, allowing for the prediction of absorption and emission spectra and the analysis of the orbitals involved in the electronic transitions. rsc.org These calculations show that the Highest Occupied Molecular Orbital (HOMO) is often localized on the metal, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the π-system of the ligand, confirming the MLCT character of the excited state. rsc.org
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which are then correlated with experimental data to validate both the theoretical models and the experimental structural assignments.
Vibrational Wavenumber Calculations
Theoretical calculations of vibrational wavenumbers for this compound are typically performed using Density Functional Theory (DFT). tandfonline.com These calculations provide a predicted vibrational spectrum (Infrared and Raman) that can be compared with experimental results. bilkent.edu.tr The fundamental vibrational frequencies of 4-phenylpyridine have been studied in comparison to its constituent parts, biphenyl and pyridine, providing a basis for understanding the vibrational modes of the combined molecule. bilkent.edu.tr
Studies on substituted biphenyls show that the vibrational frequencies are sensitive to the nature and position of substituents. tandfonline.com For pyridine-metal complexes, calculations indicate that the vibrational frequencies of the pyridine ring modes, such as the ring breathing modes (e.g., ν₁, ν₁₂), are shifted upon coordination to a metal. acs.org The magnitude of this shift can be correlated with the strength of the metal-ligand bond. acs.org Normal coordinate analysis helps in the detailed assignment of the vibrational bands observed in experimental spectra. tandfonline.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nmrdb.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR parameters. acs.orgresearchgate.net For this compound derivatives, calculated NMR spectra are used to confirm the structures determined through synthesis. researchgate.netnih.gov
The chemical shifts of pyridine rings are influenced by substituents at the alpha, beta, and gamma positions. stenutz.eu Computational models can accurately predict these shifts by taking into account the electronic effects of the biphenyl group attached at the 4-position. Comparing the predicted chemical shifts with those obtained from experimental NMR spectra allows for a confident assignment of the molecular structure. Discrepancies between calculated and experimental values can often be minimized by using appropriate levels of theory, basis sets, and by considering solvent effects. acs.org
Vibronic Phosphorescence Spectra Simulations
The simulation of vibronic phosphorescence spectra provides deep insight into the properties of the triplet excited state, which is crucial for applications in phosphorescent OLEDs. Theoretical investigations on iridium(III) complexes bearing a structurally similar ligand, 2-(2,5,2',3',4',5',6'-heptafluoro-biphenyl-4-yl)-pyridine, demonstrate the power of these simulations. consensus.app
These simulations typically involve calculating the geometries and vibrational frequencies of the ground state and the lowest triplet excited state (T₁). nih.gov The Franck-Condon principle is then applied to model the intensities of the vibronic transitions, which gives the shape of the phosphorescence spectrum. aps.org Such studies can explain the relationship between molecular structure and photophysical properties like quantum yield. For example, simulations have shown that larger non-radiative decay rates (k_nr) in certain complexes can lead to lower quantum yields. consensus.app The agreement between simulated and experimental spectra validates the computational model and provides a detailed understanding of the excited-state dynamics. mpg.de
Molecular Docking and Binding Free Energy Calculations in Biological Systems
Molecular docking and binding free energy calculations are computational techniques used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. researchgate.net These methods are fundamental in drug discovery and design.
In a study involving derivatives of this compound, molecular docking was used to understand their binding process and affinity for a protein from Staphylococcus epidermidis. researchgate.netnih.gov The calculations identified the most likely binding poses and quantified the interaction strength through docking scores. researchgate.netnih.gov
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy. acs.org This provides a more accurate estimation of the binding affinity. For example, in studies of pyridine-bridged analogues of combretastatin-A4 binding to tubulin, the calculated binding free energies correlated well with the experimentally determined IC₅₀ values. acs.org Similar free energy calculations have been used to guide the optimization of biphenyl-based modulators for the NMDA receptor, leading to significant improvements in activity. nih.gov These computational approaches allow for the prediction of how strongly this compound and its derivatives might bind to specific biological targets, guiding the synthesis of new, more potent compounds. researchgate.netacs.orgnih.gov
Advanced Characterization Techniques in 4 4 Biphenyl Pyridine Research
Spectroscopic Methods for Comprehensive Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture and electronic behavior of 4-(4-biphenyl)pyridine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of a related compound, 2-([1,1'-biphenyl]-4-yl)pyridine (B13124665), in CDCl₃ shows distinct signals for the aromatic protons. Key resonances include a doublet at 8.70 ppm (d, J = 4.8 Hz, 1H), a doublet at 8.07 ppm (d, J = 8.0 Hz, 2H), a multiplet from 7.77 to 7.60 ppm (m, 6H), a triplet at 7.44 ppm (t, J = 7.6 Hz, 2H), a triplet at 7.35 ppm (t, J = 7.2 Hz, 1H), and a multiplet from 7.24 to 7.15 ppm (m, 1H). rsc.org
¹³C NMR: The carbon-13 NMR spectrum of 2-([1,1'-biphenyl]-4-yl)pyridine in CDCl₃ reveals characteristic peaks for the aromatic carbons at δ 156.9, 149.7, 141.6, 140.5, 138.2, 136.7, 128.8, 127.5, 127.4, 127.2, 127.0, 122.1, and 120.4 ppm. rsc.org For 2,4'-Bipyridine in CDCl₃, the ¹³C NMR signals appear at δ 154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, and 120.8 ppm. rsc.org
Interactive Data Table: NMR Data for Biphenyl-Pyridine Analogs in CDCl₃
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-([1,1'-Biphenyl]-4-yl)pyridine | ¹H | 8.70 (d, J = 4.8 Hz, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.77-7.60 (m, 6H), 7.44 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 7.24-7.15 (m, 1H) |
| 2-([1,1'-Biphenyl]-4-yl)pyridine | ¹³C | 156.9, 149.7, 141.6, 140.5, 138.2, 136.7, 128.8, 127.5, 127.4, 127.2, 127.0, 122.1, 120.4 |
| 2,4'-Bipyridine | ¹³C | 154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, 120.8 |
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals, especially in more complex derivatives. nih.govnih.gov Dynamic NMR can be utilized to study conformational changes and rotational barriers within the molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. tandfonline.comcardiff.ac.uk These methods are crucial for identifying functional groups and understanding the molecule's symmetry and bonding characteristics. tandfonline.com
The IR and Raman spectra of the related compound 4-phenylpyridine (B135609) have been reported in the 4000-400 cm⁻¹ range for the first time, with vibrational assignments made for its fundamental modes. tandfonline.com In surface-enhanced Raman scattering (SERS) studies, the N-N and C-N vibrations of related aromatic compounds appear around 1390-1435 cm⁻¹ and 1140 cm⁻¹, respectively. nih.gov
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within the this compound molecule. khanacademy.org The absorption spectrum reveals information about the conjugation and the energy levels of the molecular orbitals. msu.edu
Studies on the related compound 4-phenylpyrimidine (B189444) have shown that the absorption maxima are solvent-dependent, with measurements conducted in ethanol (B145695), methanol, DMSO, and water. researchgate.net For poly(4-vinyl pyridine), a single absorption band is observed at 260 nm, attributed to the aromatic pyridine (B92270) ring. researchgate.net
Interactive Data Table: UV-Vis Absorption Data for Related Pyridine Compounds
| Compound | Solvent | Absorption Maxima (λmax) |
| 4-Phenylpyrimidine | EtOH, MeOH, DMSO, H₂O | Solvent-dependent |
| Poly(4-vinyl pyridine) | Not specified | 260 nm |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives, while High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, confirming the molecular formula. hmdb.caresearchgate.net
For instance, HR-ESI-MS has been used to characterize various complex metal-organic frameworks containing biphenyl (B1667301) and pyridine moieties. researchgate.net In the analysis of related heterocyclic compounds, ESI-MS is instrumental in elucidating fragmentation patterns. mdpi.com
Photoluminescence (PL) spectroscopy is employed to study the light-emitting properties of this compound and its derivatives upon photoexcitation. wikipedia.org This technique provides insights into the excited state dynamics, including fluorescence and phosphorescence processes. youtube.com
The emission properties are often solvent-dependent. For example, certain platinum(II)-biphenyl complexes with 4,4'-bipyridine (B149096) derivatives exhibit emission bands in the orange region (590–614 nm) in slightly polar solvents, which red-shift to 620–670 nm in highly polar solvents like methanol, acetone, acetonitrile, and DMF. mdpi.com
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique that can provide element-specific information about the local geometric and electronic structure. wikipedia.orglibretexts.org
Diffraction Techniques for Solid-State Structure Determination
Diffraction techniques are fundamental in elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound.
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular and crystal structure of this compound with atomic-level resolution. This technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern of spots is analyzed to construct a three-dimensional electron density map, from which the positions of individual atoms can be determined.
Table 1: Representative Crystallographic Data for a Related Phenylpyridine Derivative (pdhtpy)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1325(4) |
| b (Å) | 8.2667(5) |
| c (Å) | 16.052(2) |
| α (°) | 86.829(2) |
| β (°) | 82.507(2) |
| γ (°) | 84.603(2) |
| Volume (ų) | 802.49(9) |
Data for 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, a related compound, as specific data for this compound was not found in the search results. mdpi.com
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample of this compound. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ).
PXRD is primarily employed for phase identification by comparing the experimental diffraction pattern to a database of known patterns. It is also crucial for assessing the purity of a synthesized batch of this compound, as crystalline impurities will produce their own characteristic peaks. While a specific PXRD pattern for this compound was not found in the search results, the technique is widely used for confirming the phase purity of similar compounds researchgate.net. Rietveld refinement of PXRD data can also be used to obtain structural information, especially when single crystals are not available mdpi.com.
Microscopic and Surface Analysis Techniques
Microscopic techniques provide direct visualization of the surface morphology and can offer insights into the elemental composition and atomic-scale arrangement of this compound.
Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of this compound at the micro- and nanoscale. A focused beam of electrons is scanned across the sample's surface, and the resulting interactions generate various signals, including secondary electrons, which are used to form a high-resolution image of the surface features. SEM can reveal information about the crystal habit, particle size distribution, and surface morphology of the compound.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of the sample. The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the qualitative and quantitative determination of the elemental composition of this compound. This is particularly useful for confirming the presence of expected elements (carbon, nitrogen, and hydrogen) and the absence of elemental impurities. No specific SEM-EDS studies on this compound were found in the provided search results.
Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique capable of resolving individual atoms and molecules. It operates by scanning a sharp metallic tip over a conductive or semiconductive surface. A quantum mechanical tunneling current flows between the tip and the sample, which is highly sensitive to the tip-sample distance. By maintaining a constant tunneling current, a topographical map of the surface's electronic states can be generated.
STM could be used to study the self-assembly of this compound molecules on various substrates, providing insights into their orientation and intermolecular interactions at the single-molecule level. While no STM studies specifically on this compound were identified, research on related pyridine derivatives demonstrates the utility of STM in visualizing their adsorption and arrangement on surfaces. No information regarding Atomic Spherical Correction Electron Microscopy (ACEM) for this compound was found in the search results.
Electrochemical Characterization Methods
Electrochemical methods are employed to investigate the redox properties of this compound, which are crucial for its potential applications in areas such as electronics, catalysis, and sensor technology. Techniques like cyclic voltammetry (CV) are used to study the oxidation and reduction processes of the molecule.
In a typical CV experiment, the potential applied to a working electrode submerged in a solution of this compound is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials, the reversibility of electron transfer processes, and the stability of the generated radical ions. Studies on related arylpyridines indicate that the pyridine and biphenyl moieties can both be electrochemically active, and the redox potentials can be influenced by the electronic communication between these two groups acs.orgnih.gov. The electrochemical behavior is also sensitive to the solvent and supporting electrolyte used.
Table 2: Expected Electrochemical Data from Cyclic Voltammetry of this compound
| Process | Potential (V vs. ref) | Characteristics |
|---|---|---|
| Oxidation | Epa | Irreversible/Reversible peak corresponding to the removal of an electron. |
| Reduction | Epc | Irreversible/Reversible peak corresponding to the addition of an electron. |
This table represents the type of data that would be obtained from a cyclic voltammetry experiment. Specific potential values for this compound were not available in the provided search results.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a direct current (DC) electrochemical technique used to investigate the corrosion behavior of a material in a specific electrolyte. While specific potentiodynamic polarization studies focusing solely on this compound as a corrosion inhibitor are not extensively detailed in the available literature, the technique is fundamental for evaluating pyridine derivatives in this capacity. qu.edu.qa
If applied to this compound, the study would involve placing an electrode made of a metal like carbon steel into a corrosive medium (e.g., 1M HCl). The potential of the electrode would be scanned, and the resulting current would be measured. electrochemsci.org This data generates a polarization curve, from which key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance can be determined. These parameters would quantify the effectiveness of this compound in protecting the metal from corrosion. The mechanism is typically attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that hinders the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions. qu.edu.qaelectrochemsci.org The nitrogen atom in the pyridine ring and the pi-electrons from the aromatic systems are expected to be key centers for adsorption onto the metal surface.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the properties of electrochemical systems, including electrode-electrolyte interfaces. mdpi.commdpi.com There is currently a lack of specific EIS studies centered on this compound in the reviewed scientific literature.
In a hypothetical study, EIS would be used to further investigate the interfacial behavior of this compound, particularly in corrosion inhibition contexts. nih.gov The technique involves applying a small amplitude alternating potential signal at various frequencies to the system. mdpi.com By analyzing the impedance response, one can model the interface using an equivalent electrical circuit. mdpi.com Key parameters derived from this model, such as the solution resistance (Rs) and charge-transfer resistance (Rct), provide detailed information. An increase in the Rct value in the presence of this compound would indicate the formation of an insulating protective layer on the metal surface, thereby inhibiting corrosion by impeding charge transfer. abechem.com The double-layer capacitance (Cdl) can also provide insights into the adsorption mechanism of the molecule. researchgate.net
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis is critical for determining the stability and phase behavior of materials at different temperatures. While data on the standalone this compound molecule is limited, extensive research on high-performance polyimides incorporating a 4-phenyl-pyridine derivative provides significant insight into the thermal characteristics imparted by this structural motif. mdpi.comtandfonline.com
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers containing a 4-phenyl-pyridine moiety, DSC is employed to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comnih.gov Polyimides derived from a complex diamine monomer featuring a 4-phenyl-pyridine core exhibit high glass transition temperatures, generally above 316°C, demonstrating the rigidity and thermal stability of the polymer backbone. mdpi.com The specific Tg value is influenced by the flexibility of the dianhydride component used in the polymerization. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. Polyimides incorporating the 4-phenyl-pyridine structure show excellent thermal stability. mdpi.com TGA results indicate that these polymers typically begin to decompose at temperatures well above 500°C. mdpi.comtandfonline.com The temperatures at which 5% and 10% weight loss occur are key metrics for comparing thermal stability. For these advanced polymers, the 10% weight loss temperature can range from 552 to 580°C, with a significant amount of the material remaining as a char yield even at 800°C under a nitrogen atmosphere. mdpi.comtandfonline.com This high thermal resistance is crucial for applications in microelectronics and aerospace where materials are exposed to extreme temperatures.
| Polymer ID | Dianhydride Component | Glass Transition Temperature (Tg) [°C] | Source |
|---|---|---|---|
| PI-1 | PMDA | Not Reported | mdpi.com |
| PI-2 | s-BPDA | 359 | mdpi.com |
| PI-3 | ODPA | 316 | mdpi.com |
| PI-4 | BTDA | 331 | mdpi.com |
| PI-5 | 6FDA | 325 | mdpi.com |
| Polymer ID | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Source |
|---|---|---|---|---|
| PI-1 | 543 | 569 | 72 | mdpi.com |
| PI-2 | 541 | 580 | 73 | mdpi.com |
| PI-3 | 527 | 552 | 67 | mdpi.com |
| PI-4 | 538 | 573 | 72 | mdpi.com |
| PI-5 | 535 | 562 | 69 | mdpi.com |
Applications of 4 4 Biphenyl Pyridine in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Devices (PLEDs)
In the realm of organic electronics, the performance of OLEDs and PLEDs is highly dependent on the efficiency of charge injection, transport, and recombination within the device's emissive layer. The biphenyl (B1667301) and pyridine (B92270) moieties of 4-(4-biphenyl)pyridine offer distinct electronic characteristics that are highly desirable for these processes.
A critical component of modern OLEDs is the electron transport layer (ETL), which facilitates the efficient movement of electrons from the cathode to the emissive layer. Materials based on pyridine and its derivatives are widely explored for this purpose due to the electron-deficient nature of the pyridine ring, which aids in accepting and transporting electrons. acs.org The biphenyl group, known for its rigidity and high thermal stability, provides a robust scaffold for the molecule.
The combination of an electron-transporting pyridine moiety with a hole-transporting biphenyl core can lead to bipolar character, meaning the material can transport both electrons and holes. nih.gov This bipolarity is advantageous for creating a balanced charge distribution within the emissive layer, which is crucial for achieving high recombination efficiency and, consequently, high device performance. While a wide range of biphenyl and pyridine derivatives have been investigated, the core structure of this compound serves as a foundational concept for designing new, efficient electron transport and host materials. nih.govacs.org The goal is to achieve high electron mobility, a high glass transition temperature for morphological stability, and a suitable energy level alignment with adjacent layers in the OLED stack.
| Morphological Stability | Amorphous state with resistance to crystallization. | The bulky, rigid structure helps prevent crystallization during device operation. | Contributes to the formation of stable amorphous films. |
In phosphorescent OLEDs (PHOLEDs), host materials play a crucial role in dispersing the phosphorescent emitter (dopant), transporting charge carriers, and facilitating efficient energy transfer to the emitter. The host material must have a triplet energy level higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure high efficiency.
The this compound scaffold is relevant to the design of bipolar host materials for blue and green PHOLEDs. nih.govrsc.org The wide bandgap associated with the biphenyl core, combined with the electron-transporting nature of the pyridine group, allows for the creation of hosts that can effectively confine excitons on the guest emitter molecules. nih.gov By functionalizing this core structure, researchers can fine-tune the material's triplet energy and charge transport characteristics to match specific phosphorescent emitters, such as iridium(III) complexes. mdpi.comresearchgate.net The high thermal stability imparted by the biphenyl unit is also critical for ensuring the long operational lifetime of the device. rsc.org
Gas Adsorption and Storage with Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them promising candidates for gas storage and separation. Pyridine- and biphenyl-based ligands are frequently used in MOF synthesis to create robust frameworks with specific functionalities. researchgate.netrsc.orgresearchgate.net
While research on MOFs constructed directly from this compound is limited, studies on its functionalized derivatives demonstrate the utility of this molecular backbone. A notable example involves a closely related ligand, 4-(4-pyridyl)-biphenyl-4-carboxylic acid, which has been used to synthesize a nickel-based MOF, denoted X-dia-1-Ni, for methane (B114726) storage applications. researchgate.net
The development of materials for adsorbed natural gas (ANG) storage is critical for utilizing methane as a cleaner transportation fuel. The aforementioned X-dia-1-Ni, built with a ligand derived from this compound, exhibits a flexible structure that can switch between nonporous and porous phases. researchgate.net This framework displays a high working capacity for methane storage.
At a pressure of 65 bar and a temperature of 298 K, the X-dia-1-Ni material demonstrates significant methane uptake. researchgate.net The flexibility of the framework, enabled by the specific coordination of the biphenyl-pyridine-carboxylate linker, allows for structural changes upon gas adsorption, which can enhance the deliverable gas capacity. This behavior is a key area of research for developing next-generation ANG storage systems.
Table 2: Methane Adsorption Properties of X-dia-1-Ni MOF
| Parameter | Value |
|---|---|
| Ligand | 4-(4-pyridyl)-biphenyl-4-carboxylic acid |
| Metal Node | Nickel (Ni) |
| Temperature | 298 K (25 °C) |
| Methane Uptake (at 65 bar) | ~120 cm³ (STP) / cm³ |
Data derived from graphical representations in scientific literature. researchgate.net
The selective capture of carbon dioxide (CO2) from flue gas or natural gas streams is a major challenge in mitigating greenhouse gas emissions. MOFs containing nitrogen-based heterocyclic ligands, such as pyridine, are of particular interest for CO2 capture. researchgate.net The nitrogen atoms in the pyridine rings can act as Lewis base sites, creating favorable interactions with the slightly acidic CO2 molecules and enhancing adsorption selectivity over other gases like nitrogen (N2) or methane (CH4). acs.orgmdpi.com
In flexible MOFs like those constructed from biphenyl-pyridine derivatives, the framework's ability to change its structure upon CO2 adsorption can lead to unusual and highly selective uptake behavior. The interaction of CO2 with the organic linkers can induce conformational changes, such as the twisting of phenyl or pyridyl rings, which in turn fosters the adsorption of more CO2 molecules at specific pressures. acs.org This cooperative adsorption mechanism can result in sharp uptake steps in the adsorption isotherm, which is highly desirable for swing-adsorption separation processes.
Polymer Chemistry and Nanocomposite Materials
The incorporation of rigid, aromatic structures like the biphenyl-pyridine moiety into polymer backbones is a well-established strategy for creating high-performance materials with enhanced thermal stability, mechanical strength, and specific electronic properties. Derivatives of this compound are used as monomers in the synthesis of advanced polymers such as polyimides.
Research has demonstrated the synthesis of novel polyimides from diamine monomers containing a central 4-phenyl-pyridine unit. sci-hub.seresearchgate.net These polyimides are prepared through a two-step polycondensation reaction with various aromatic dianhydrides. The resulting polymers exhibit a combination of desirable properties stemming from their unique chemical structure.
High Thermal Stability : The rigid biphenyl and pyridine units contribute to high glass transition temperatures (Tg), often ranging from 268 °C to 338 °C, and excellent thermal stability with decomposition temperatures (5% weight loss) exceeding 520 °C. sci-hub.se
Good Solubility : Despite their rigidity, the inclusion of the bent pyridine structure can disrupt chain packing, leading to improved solubility in common organic solvents compared to fully linear aromatic polyimides. researchgate.net
Excellent Mechanical Properties : Films cast from these polyimides are strong and flexible, with high tensile strengths. sci-hub.se
Low Dielectric Constants : The introduction of bulky pendent groups can lower the dielectric constant, making these materials suitable for applications in microelectronics. sci-hub.se
Furthermore, these pyridine-based polyimides can serve as a matrix for the creation of advanced nanocomposite materials . By reinforcing the polyimide matrix with nanofillers such as graphene oxide, researchers have developed composites with significantly improved properties. These nanocomposites exhibit enhanced thermal stability, better UV shielding capabilities, and lower dielectric constants compared to the neat polymer matrix. tandfonline.com
Table 3: Properties of a Polyimide Series Derived from a 4-Phenyl-2,6-bis(4-aminophenoxy)phenyl-pyridine Monomer
| Dianhydride Used | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength | Dielectric Constant (1 MHz) |
|---|---|---|---|---|
| PMDA | 338 °C | 548 °C | 112.1 MPa | 3.11 |
| BPDA | 295 °C | 545 °C | 105.7 MPa | 2.87 |
| 6FDA | 286 °C | 521 °C | 98.5 MPa | 2.53 |
Data sourced from scientific literature for polyimides derived from a related diamine monomer. sci-hub.se
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 4-(Biphenyl-4-yl)pyridine |
| PHOLED | Phosphorescent Organic Light-Emitting Diode |
| MOF | Metal-Organic Framework |
| ANG | Adsorbed Natural Gas |
| X-dia-1-Ni | A nickel-based Metal-Organic Framework |
| PMDA | Pyromellitic dianhydride |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride |
| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |
Anionic Polymerization of 2-(4'-Vinylbiphenyl-4-yl)pyridine
A derivative of this compound, 2-(4′-vinylbiphenyl-4-yl)pyridine (VBPPy), has been successfully synthesized and polymerized via anionic polymerization. acs.orgacs.org This monomer is created through a Suzuki coupling reaction. acs.orgacs.orgfigshare.com The polymerization process is a living anionic polymerization, which allows for precise control over the polymer's molecular weight and structure. acs.org
The polymerization of VBPPy was carried out using diphenylmethylpotassium (DPM-K) as an initiator in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. acs.orgacs.org Research has shown that the reaction time significantly influences the yield. For instance, increasing the polymerization time from 180 minutes to 360 minutes improved the yield from 48% to 100%. acs.org This controlled polymerization results in a polymer with a narrow molecular weight distribution, with a polydispersity index (PDI) of less than 1.3. acs.orgacs.orgfigshare.com
The polymerization kinetics of VBPPy are slower compared to similar monomers like 2-vinylpyridine (2VP) and 2-(4-vinylphenyl)pyridine (VPPy), which take 30 minutes and 150 minutes, respectively, under similar conditions. acs.orgresearchgate.net This difference is attributed to the presence of the biphenyl spacer in the VBPPy monomer. acs.org
Table 1: Anionic Polymerization of 2-(4'-Vinylbiphenyl-4-yl)pyridine (VBPPy)
| Parameter | Value | Reference |
|---|---|---|
| Monomer | 2-(4′-Vinylbiphenyl-4-yl)pyridine (VBPPy) | acs.orgacs.org |
| Initiator | Diphenylmethylpotassium (DPM-K) | acs.orgacs.org |
| Solvent | Tetrahydrofuran (THF) | acs.org |
| Temperature | -78 °C | acs.orgacs.org |
| Polymerization Time for 100% Yield | 360 minutes | acs.orgacs.org |
| Polydispersity Index (Mw/Mn) | <1.3 | acs.orgacs.orgfigshare.com |
Block Copolymerization and Self-Assembly into Nanostructures
The living nature of the anionic polymerization of VBPPy allows for the synthesis of well-defined block copolymers. acs.org By sequentially adding different monomers, polymers with distinct blocks can be created. Block copolymers of poly(2-(4′-vinylbiphenyl-4-yl)pyridine) (PVBPPy) have been synthesized with monomers such as 2-vinylpyridine (2VP), 2-(4-vinylphenyl)pyridine (VPPy), and methyl methacrylate (MMA). acs.orgfigshare.com These reactions helped to establish that the nucleophilicity of the living PVBPPy is intermediate, falling between that of living poly(2-(4-vinylphenyl)pyridine) and living poly(methyl methacrylate). acs.orgfigshare.com
Block copolymers are known for their ability to self-assemble into ordered nanostructures, a process driven by the immiscibility of the different polymer blocks. nsrrc.org.twmdpi.com For example, a diblock copolymer consisting of PVBPPy and poly(methyl methacrylate) (PVBPPy-b-PMMA) demonstrates microphase separation. acs.orgresearchgate.net This separation leads to the formation of distinct domains, or nanostructures, composed of the individual polymer blocks. acs.org The morphology of these self-assembled structures, such as lamellae, cylinders, or spheres, is dictated by factors like the volume fraction of each block (f). acs.orgmdpi.com In the case of a PVBPPy-b-PMMA film with a VBPPy volume fraction (fVBPPy) of 0.23, the material undergoes phase separation, creating a template for further material design. acs.orgacs.org
Integration with Nanoparticles for Hybrid Materials
The self-assembled nanostructures of block copolymers like PVBPPy-b-PMMA can serve as templates for creating advanced hybrid materials. acs.org These materials combine the properties of the polymer with those of inorganic nanoparticles, leading to synergistic functionalities. nih.gov
The pyridine groups within the PVBPPy domains provide specific interaction sites for metallic nanoparticles. acs.org In a notable application, a phase-separated PVBPPy-b-PMMA film was used to direct the placement of gold (Au) nanoparticles. acs.orgacs.org The gold nanoparticles were selectively incorporated only into the PVBPPy domains of the block copolymer film. acs.orgacs.orgfigshare.com This precise positioning is a key advantage of using block copolymer templates, enabling the creation of nanocomposites with highly ordered structures and tailored properties for potential applications in catalysis, electronics, and optics. acs.orgnih.gov
Sensor Technologies and Chemoresponsive Materials
The biphenyl-pyridine framework is a key component in the design of chemoresponsive materials and sensors. The aromatic system can be engineered to produce a detectable signal, such as a change in fluorescence or optical properties, in response to a specific chemical analyte. nih.govnih.gov
Fluorescent Sensor Development
Molecules incorporating biphenyl and pyridine moieties are utilized in the development of fluorescent sensors. nih.govnih.gov The pyridine group can act as a recognition site, binding to specific analytes through mechanisms like hydrogen bonding or coordination, while the extended π-conjugated system of the biphenyl-pyridine structure serves as a fluorophore. nih.govsphinxsai.com
The interaction with an analyte can alter the electronic properties of the fluorophore, leading to a change in the fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). nih.gov For example, supramolecular coordination complexes of Pt(II) with p-biphenyl and 4,4′-bipyridine derivatives have been synthesized and their photophysical properties studied. nih.govmdpi.com The emission profile of these complexes is influenced by the specific structure of the bridging ligands and the polarity of the solvent. nih.gov Some of these complexes exhibit aggregation-induced emission, a phenomenon where fluorescence is enhanced in an aggregated state, which can be exploited for sensing applications. nih.gov
Table 2: Photophysical Data for Pyridine-Based Fluorophores in Solution
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (ΔλST, nm) | Reference |
|---|---|---|---|---|
| 2-aryl-3-(organylethynyl)pyridines | Varies | 300 - 450 | Varies | mdpi.com |
| 4-phenyl-2,6-bis(4-aminophenyl)pyridine | - | 489 (changes to 442 with HCHO) | - | sphinxsai.com |
Note: Specific absorption and Stokes shift values depend on the exact molecular structure and solvent environment.
Liquid Crystal-Based Chemical Sensors
Liquid crystals (LCs) are materials that can change their molecular orientation in response to external stimuli, making them highly effective for sensor applications. nih.govnih.gov The introduction of specific chemical analytes can disrupt the ordered arrangement of the LC molecules, leading to a detectable optical signal. nih.gov
Biphenyl derivatives are fundamental components of many liquid crystals, with 4-cyano-4′-pentylbiphenyl (5CB) being a widely used example. nih.govnih.gov While not this compound itself, the principle involves doping the liquid crystal host (like 5CB) with a compound that has a specific affinity for the target analyte. A molecule containing a biphenyl-pyridine structure could serve this purpose. The pyridine unit can act as a binding site for a target molecule. This binding event at the LC interface would alter the surface interactions and disrupt the alignment of the LC molecules, causing a visible change in the optical texture when viewed through cross-polarizers. nih.gov This principle has been used to develop sensors for a wide range of targets, from small molecules and metal ions to biological entities. nih.govnih.gov
Table of Compounds Mentioned
Catalysis Research Involving 4 4 Biphenyl Pyridine
Organocatalysis Utilizing Chiral 4-Aryl-Pyridine-N-Oxide Derivatives
Chiral 4-aryl-pyridine-N-oxides (ArPNOs), which can be derived from precursors like 4-(4-biphenyl)pyridine, have been identified as potent nucleophilic organocatalysts. These catalysts have successfully overcome previous limitations where a dialkylamino group was considered essential at the C-4 position of the pyridine-N-oxide for acyl transfer catalysis. acs.orgx-mol.net This development has opened up new avenues for structural diversity and the fine-tuning of catalyst properties. acs.org
A significant application of these chiral ArPNOs is in the acylative dynamic kinetic resolution (DKR) of various substrates, including azoles, aldehydes, and anhydrides. acs.orgx-mol.net For instance, in the presence of a 3,5-dimethylphenyl-derived ArPNO catalyst, the DKR of 2,5-disubstituted tetrazole hemiaminal esters has been achieved with high yields (up to 93%), excellent diastereomeric ratios (>20:1), and high enantiomeric excess (99% ee). acs.orgx-mol.net The catalytic activity extends to other N-heteroaromatics such as pyrazoles, imidazoles, purines, benzimidazoles, and benzotriazoles. x-mol.net
Mechanistic studies, supported by control experiments and density functional theory (DFT) calculations, indicate that the reaction proceeds through the formation of an acyloxypyridinium cation. x-mol.net The rate-determining step is the nucleophilic substitution of the azole hemiaminal with this activated cation. x-mol.net Notably, the oxygen atom of the pyridine-N-oxide is a more potent nucleophile than the nitrogen atom in the corresponding pyridine (B92270). x-mol.net
The success of these 4-aryl-pyridine-N-oxide catalysts underscores the potential for developing a broader range of efficient nucleophilic organocatalysts by modifying the C-4 position of the pyridine ring. acs.orgx-mol.net
Table 1: Performance of Chiral 4-Aryl-Pyridine-N-Oxide Catalysts in Acylative Dynamic Kinetic Resolution This table is interactive. Click on the headers to sort the data.
| Catalyst Derivative | Substrate | Yield (%) | Diastereomeric Ratio (rr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 3,5-Dimethylphenyl-ArPNO | 2,5-Disubstituted tetrazole hemiaminal ester | 93 | >20:1 | 99 |
| 3,5-Bis(trifluoromethyl)aniline-ArPNO | 2,5-Disubstituted tetrazole hemiaminal ester | 35 | - | 92 |
| 3,5-Dimethoxyphenyl-ArPNO | 2,5-Disubstituted tetrazole hemiaminal ester | - | - | Lowered slightly |
Heterogeneous Catalysis with this compound-Modified Materials
The incorporation of this compound into solid supports, such as metal-organic frameworks (MOFs), represents a key strategy in developing robust and recyclable heterogeneous catalysts.
The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction. While the use of MOFs as heterogeneous catalysts for the Henry reaction is well-documented, specific examples detailing the incorporation of this compound as a ligand within these frameworks for this purpose are not prevalent in the reviewed literature. However, the basicity of the pyridine nitrogen is a known facilitator of the Henry reaction. For instance, MOFs constructed with ligands containing pyridyl moieties, such as 4-(pyridin-4-ylcarbamoyl)benzoic acid, have been shown to act as heterogeneous catalysts for the nitroaldol reaction in an aqueous medium. rsc.org These catalysts can be recycled and reused without a significant loss in catalytic efficiency. rsc.org The catalytic activity in such systems is often attributed to the basic nature of the pyridine nitrogen, which can activate the reactants. Given this principle, it is plausible that MOFs functionalized with this compound could also exhibit catalytic activity in the Henry reaction, although specific research to validate this is not available in the provided search results.
There is currently a lack of specific research in the provided search results detailing the use of this compound or its modified materials as catalysts for dibenzoylation reactions over acidic catalysts. While the acylation of alcohols is a common industrial process, and various catalysts are employed, the role of this compound in this specific transformation is not documented in the available literature.
Role as Ligands in Metal-Catalyzed Organic Transformations
This compound serves as a valuable ligand in various metal-catalyzed organic transformations, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the biphenyl (B1667301) substituent, can modulate the activity and stability of the metal complex.
Palladium(II) complexes bearing 4-substituted pyridine ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon bonds. The catalytic efficiency of these complexes can be correlated with the basicity of the pyridine ligand. acs.org For instance, in the Suzuki-Miyaura coupling of 4'-bromoacetophenone (B126571) and phenylboronic acid, Pd(II) complexes with pyridine-based ligands have demonstrated high catalytic activity. acs.org
The general applicability of these catalytic systems allows for the coupling of a wide range of substrates under relatively mild conditions. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the substituent at the 4-position of the pyridine ring provides a strategy for optimizing catalytic performance for specific transformations.
Table 2: Application of 4-Substituted Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(II) complex with 4-substituted pyridine ligand | 4'-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl |
| Heck Reaction | Pd(II) complex with 4-substituted pyridine ligand | Iodobenzene | Styrene | Stilbene |
Biological and Medicinal Chemistry Research Applications
Design and Synthesis of Bioactive Scaffolds Derived from 4-(4-Biphenyl)pyridine
The pyridine (B92270) nucleus is a key component in a multitude of biologically active molecules and FDA-approved drugs, valued for its ability to improve water solubility. nih.govnih.govnih.gov The synthesis of pyridine derivatives is a significant area of focus in medicinal chemistry, with various methods developed to create novel compounds with potential therapeutic applications, including anticancer and antimicrobial properties. nih.govarabjchem.orgnih.govnih.gov The combination of a pyridine ring with other aromatic systems, such as in the this compound scaffold, is a common strategy to enhance biological activity. nih.gov
The synthesis of bipyridine and related structures can be achieved through several methods, including metal-catalyzed cross-coupling reactions. mdpi.comnih.gov For instance, the Suzuki coupling reaction is a widely used method for creating C-C bonds between aromatic rings, and it can be employed to synthesize bipyridine derivatives. mdpi.com Other techniques involve the use of organometallic reagents like pyridyl aluminum compounds in palladium-catalyzed reactions with bromopyridines. mdpi.com The development of efficient synthetic routes is crucial for producing a diverse library of derivatives for biological screening. nih.govrsc.org
Researchers have designed and synthesized novel pyridine derivatives to explore their potential as anticancer agents. nih.gov These efforts often involve creating hybrids of pyridine with other heterocyclic systems, such as pyrano-pyridine and pyrazolo-pyridine, to generate compounds with enhanced cytotoxic activities against various cancer cell lines. nih.gov The strategic synthesis of these complex molecules often relies on building-block approaches to construct the desired fused-ring systems. rsc.org
Investigation of Antimicrobial Activities of 4-(Biphenyl-4-yl)pyridine Derivatives
The emergence of microbial resistance to existing drugs necessitates the development of new and more effective antimicrobial agents. researchgate.netnih.gov Derivatives of 4-(biphenyl-4-yl)pyridine have been synthesized and investigated for their potential as antimicrobial agents. researchgate.netnih.gov In one study, a series of novel 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives were prepared using the Hantzsch reaction. researchgate.netnih.gov
These compounds were subsequently tested for their antibacterial and antifungal activities. Several of the synthesized derivatives demonstrated significant activity against Gram-negative bacteria and the fungus Candida albicans. researchgate.netnih.gov Specifically, certain compounds showed promising antibacterial activity with a minimum inhibitory concentration (MIC) of 50 μg/ml against Gram-negative bacteria, while others exhibited notable antifungal activity against C. albicans with an MIC of 100 μg/ml. researchgate.netnih.gov The biphenyl (B1667301) moiety is known to contribute to the antimicrobial and antibiofilm properties of various compounds. researchgate.net
The pyridine nucleus itself is a "privileged" structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of therapeutic properties, including antimicrobial and antiviral activities. nih.govnih.govresearchgate.net The combination of the pyridine ring with other functional groups or heterocyclic systems often leads to enhanced biological effects. nih.govnih.gov Research has shown that various pyridine derivatives, including those with biphenyl systems, exhibit good antimicrobial activity against a range of bacterial strains. researchgate.netnih.gov
Below is a table summarizing the antimicrobial activity of selected 4-(biphenyl-4-yl)pyridine derivatives from a research study.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 1f | Gram-negative bacteria | 50 μg/ml |
| 1g | Gram-negative bacteria | 50 μg/ml |
| 2f | Gram-negative bacteria | 50 μg/ml |
| 2g | Gram-negative bacteria | 50 μg/ml |
| 1f | Candida albicans | 100 μg/ml |
| 1h | Candida albicans | 100 μg/ml |
| 2g | Candida albicans | 100 μg/ml |
| 2h | Candida albicans | 100 μg/ml |
Exploration of Anticancer and Antiviral Activities in Pyridine-Biphenyl Glycoside Systems
The pyridine-biphenyl system is recognized as an important pharmacophore in the development of therapeutic agents, particularly in cancer therapy. scientificarchives.com Many synthetic and naturally occurring compounds that feature this backbone have demonstrated potent anticancer activity. scientificarchives.com To enhance the biological activity and therapeutic potential of these scaffolds, researchers have explored their glycosylation, creating pyridine-biphenyl glycoside systems. scientificarchives.comresearchgate.net Glycosylation can significantly improve the biological properties of parent scaffolds. researchgate.net
In this context, S-glycosides and N-glycosides of a polyfunctionalized pyridine-biphenyl system linked with a benzotriazole (B28993) moiety have been designed and synthesized. researchgate.net The glycone part of these molecules was derived from glucose and galactose epimers. scientificarchives.comresearchgate.net The anticancer activities of these target compounds were evaluated against the MCF-7 breast cancer cell line. scientificarchives.comresearchgate.net Several of the synthesized S-glycoside derivatives exhibited the highest cytotoxic effects and were found to induce apoptosis. researchgate.net Further studies indicated that S-glycoside derivatives were generally more active than their N-glycoside counterparts. scientificarchives.comresearchgate.net
In addition to anticancer properties, these pyridine-biphenyl glycoside systems have been evaluated for their antiviral effects. scientificarchives.comresearchgate.net Selected compounds were tested against Herpes simplex virus type 1 (HSV-1), Hepatitis A virus (HAV), and Rotavirus Wa strain. researchgate.net The results showed a range of antiviral activities from less active to moderately and highly active. researchgate.net For instance, one compound was found to be more active than other derivatives against Rotavirus WA and HSV-1 strains. scientificarchives.com It was also noted that deacetylated sugars were more active in antiviral assays, highlighting the importance of lipophilicity. scientificarchives.com
The following table presents the antiviral activity of selected pyridine-biphenyl glycoside derivatives against different virus strains.
| Compound | Virus Strain | Percent Inhibition of Viral Titre |
| 3a | Rotavirus WA | 63.3% |
| 3a | Herpes simplex virus type 1 | 80% |
| 1b | Rotavirus WA | 50-56% |
| 3b | Rotavirus WA | 50-56% |
| 3c | Rotavirus WA | 50-56% |
| 1a | Herpes simplex virus type 1 | 60-66.5% |
| 1b | Herpes simplex virus type 1 | 60-66.5% |
| 3b | Herpes simplex virus type 1 | 60-66.5% |
Studies on Molecular Interactions with Biological Targets via Computational Methods
Computational methods, particularly molecular docking, are valuable tools in drug discovery for understanding the interactions between small molecules and their biological targets. researchgate.netnih.gov These techniques have been applied to study the derivatives of 4-(biphenyl-4-yl)pyridine to elucidate their mechanism of action at a molecular level. researchgate.netnih.gov
In the investigation of the antimicrobial properties of 4-(biphenyl-4-yl)pyridine derivatives, molecular docking was used to understand the binding process and affinity of these compounds for the bacterial protein of Staphylococcus epidermidis. researchgate.netnih.gov The study revealed that the active compounds had good docking scores, indicating favorable binding interactions with the target protein. researchgate.netnih.gov Such computational analyses help in predicting the binding modes of inhibitors and can guide the design of more potent derivatives. Molecular docking allows for the visualization and prediction of how these compounds interact with specific biological targets, such as proteins or DNA. nih.gov
Furthermore, Density Functional Theory (DFT) studies have been employed to evaluate the reactivity of promising compounds. researchgate.netnih.gov Parameters such as the HOMO-LUMO energy gap and molecular electrostatic potential are calculated to correlate the molecular structure with the observed biological activity. researchgate.netnih.gov These computational chemistry approaches provide insights into how molecular structure influences biological efficacy and the potential for forming non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.net
The table below shows the docking scores of selected 4-(biphenyl-4-yl)pyridine derivatives with the Staphylococcus epidermidis protein. A more negative score typically indicates a stronger binding affinity.
| Compound | Docking Score |
| 1g | -5.575 |
| 1h | -5.949 |
| 2f | -5.234 |
| 2c | -6.230 |
Corrosion Inhibition Properties of Biphenyl-Pyridine Derivatives
Pyridine and its derivatives have been recognized for their potential as corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments. qu.edu.qauotechnology.edu.iqresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. researchgate.net The adsorption can occur through physisorption, chemisorption, or a combination of both. researchgate.net The presence of heteroatoms like nitrogen and the pi-electrons in the pyridine ring facilitate this adsorption. eurjchem.com
The efficiency of pyridine derivatives as corrosion inhibitors is influenced by several factors, including their concentration, the nature of the corrosive medium, and the molecular structure of the inhibitor. qu.edu.qaresearchgate.net Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. qu.edu.qauotechnology.edu.iq For example, some N-heterocyclic pyridine derivatives have demonstrated high inhibition efficiencies, reaching up to 97%, for mild steel in hydrochloric acid. qu.edu.qa
While research has broadly covered various pyridine derivatives, the principles can be extended to biphenyl-pyridine structures. The extended conjugation and larger surface area of the biphenyl group could potentially enhance the adsorption onto the metal surface, leading to improved corrosion inhibition. Computational studies using Density Functional Theory (DFT) have been employed to predict the anticorrosion potential of pyridine derivatives by calculating quantum chemical parameters. eurjchem.com These studies help in understanding the relationship between the molecular structure of the inhibitors and their performance, suggesting that heteroatoms like nitrogen and oxygen are active centers for adsorption on the metal surface. eurjchem.comresearchgate.net
Future Research Directions and Emerging Trends
Advanced Functional Materials Development with Tunable Properties
The exploration of 4-(4-biphenyl)pyridine and its derivatives as core components in advanced functional materials is a primary direction for future research. The compound's inherent rigidity, aromaticity, and coordinating capabilities make it an exceptional candidate for creating materials with precisely controlled and externally tunable properties.
Key research thrusts include:
Stimuli-Responsive Materials: There is growing interest in materials that can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species. researchgate.netmdpi.comnih.gov Derivatives of this compound can be incorporated into polymers and supramolecular assemblies to create chemo- and photo-responsive systems. researchgate.netmdpi.com For example, protonation of the pyridine (B92270) nitrogen can alter the electronic properties and intermolecular interactions, leading to changes in color (chromism) or fluorescence, which is useful for sensor development.
Supramolecular Coordination Complexes (SCCs): The pyridine moiety serves as an excellent ligand for metal ions, enabling the construction of sophisticated two-dimensional (2D) metallacycles and three-dimensional (3D) metallacages. mdpi.comnih.gov Future work will focus on designing SCCs with tunable optical characteristics by systematically modifying the biphenylpyridine structure. mdpi.com Research into rectangular metallacycles using different length bridging ligands has shown that both the ligand structure and solvent polarity can influence the emission profile, leading to phenomena like aggregation-induced emission (AIE). mdpi.comnih.gov These AIE-active materials are highly promising for applications in organic light-emitting diodes (OLEDs) and bioimaging, where emission is enhanced in aggregated states.
Liquid Crystals and Organic Electronics: The elongated, rigid structure of this compound is a classic feature of a liquid crystal mesogen. By adding flexible alkyl or alkoxy chains to the biphenyl (B1667301) ring, new liquid crystalline materials with specific phase transition temperatures and anisotropic properties can be designed. These materials are critical for display technologies and optical switching devices.
Integration of Computational Design and Machine Learning for Predictive Modeling
To accelerate the discovery of novel materials based on this compound, future research will increasingly rely on the integration of computational chemistry and machine learning (ML). nih.gov These approaches allow for the rapid screening of virtual libraries of compounds and the prediction of their properties before undertaking time-consuming and costly laboratory synthesis.
Emerging trends in this area include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be used to predict the electronic structure, optical absorption/emission wavelengths, and charge transport properties of new derivatives. aaai.orgaaai.org This is crucial for designing molecules with specific colors for OLEDs or with appropriate energy levels for photovoltaic applications.
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly behavior of this compound derivatives, predicting how they will organize in solution, at interfaces, or in the solid state. This is vital for understanding the formation of liquid crystal phases or the structure of self-assembled monolayers.
Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be trained on existing experimental data to predict properties like solubility, melting point, or even biological activity for new, unsynthesized molecules. nih.gov By representing molecules as graphs or using molecular fingerprints, models like Multilevel Graph Convolutional Neural Networks (MGCN) can learn complex structure-property relationships. aaai.orgaaai.org This predictive capability significantly narrows down the number of candidate molecules that need to be synthesized and tested. nih.gov
Exploration of Sustainable Synthesis Routes and Green Chemistry Innovations
While effective, traditional methods for synthesizing biaryls and substituted pyridines, such as Suzuki and Stille cross-coupling, often rely on pre-functionalized substrates, stoichiometric organometallic reagents, and organic solvents, which can generate significant waste. Future research will focus on developing more sustainable and environmentally benign synthetic routes to this compound and its derivatives. researchgate.net
Key areas for innovation are:
C-H Bond Activation: A major goal is to move from cross-coupling reactions to direct C-H activation/arylation. This would allow for the direct coupling of a pyridine C-H bond with a benzene (B151609) or biphenyl C-H bond, avoiding the need for halogenated or organometallic precursors and thus improving atom economy and reducing waste.
Green Chemistry Methodologies: The application of green chemistry principles will be essential. This includes the use of microwave-assisted synthesis and ultrasound irradiation to reduce reaction times and energy consumption. rasayanjournal.co.innih.govnih.gov Exploring solvent-free reaction conditions or the use of safer, renewable solvents like acetic acid (which can be derived from ethanol (B145695) oxidation) is another important avenue. researchgate.netgctlc.org Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, offer a highly efficient and eco-friendly alternative to traditional multi-step syntheses. rasayanjournal.co.innih.gov
Catalyst Development: Research into more efficient, recyclable, and non-toxic catalysts is crucial. researchgate.net This includes developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as catalysts based on earth-abundant metals instead of precious metals like palladium.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The unique combination of a hydrophobic biphenyl unit and a hydrophilic, metal-coordinating pyridine unit makes this compound an attractive scaffold for applications at the interface of different scientific disciplines. Future work will increasingly involve collaborations between chemists, materials scientists, and biologists to exploit these properties.
Promising interdisciplinary directions include:
Biosensors and Chemosensors: The pyridine nitrogen can act as a binding site for metal ions or as a hydrogen bond acceptor. By functionalizing the biphenyl ring with fluorophores or other reporter groups, derivatives of this compound can be designed as selective chemosensors for detecting environmentally or biologically important species, such as metal ions like Al³⁺ or Zn²⁺. rsc.orgmdpi.comdongguk.edu
Bioimaging: The rigid, conjugated structure is an excellent platform for developing fluorescent probes for cellular imaging. rsc.org By tuning the electronic properties, probes that emit in the near-infrared (NIR) window can be developed, allowing for deeper tissue penetration. Furthermore, the scaffold can be incorporated into radiolabeled compounds for use as probes in Positron Emission Tomography (PET) imaging to visualize specific biological targets like receptors in the brain. nih.gov
Drug Discovery and Agriculture: Pyridine-containing compounds are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.com The this compound structure can serve as a new scaffold for designing molecules with potential therapeutic or antifungal activity. mdpi.com Its ability to act as a ligand could be exploited in the development of metal-based drugs for targeted delivery or as enzyme inhibitors.
Table of Mentioned Chemical Compounds
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of 4-(4-Biphenyl)pyridine derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming substitution patterns and aromatic proton environments. For example, -NMR can distinguish between biphenyl and pyridine protons, while X-ray crystallography provides definitive structural confirmation, as demonstrated in hydrido phosphine complex studies . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Key steps include:
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling between pyridine and biphenyl precursors .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol removes byproducts . Post-synthesis analysis via HPLC ensures >95% purity .
Advanced: How can computational chemistry predict the electrochemical behavior of this compound in ion transfer studies?
Answer: Density Functional Theory (DFT) calculations model electron density distribution and redox potentials. For instance, mesoporous TiO-supported triple-phase boundary systems (e.g., 4-(3-phenylpropyl)pyridine) are analyzed using cyclic voltammetry to validate computational predictions of anion transfer kinetics . Combining DFT with experimental data refines ion transfer mechanisms.
Advanced: What methodological approaches resolve discrepancies in reported reactivity data of this compound derivatives with nucleophiles?
Answer: Discrepancies in alkylation rates (e.g., β-propiolactone vs. β-butyrolactone reactivity ) can be addressed via:
- Kinetic analysis : Pseudo-first-order rate constants under controlled pH/temperature.
- Competitive experiments : Comparing reactivity across nucleophiles (e.g., guanosine vs. DNA).
- Isotopic labeling : -labeling tracks reaction pathways to identify intermediates.
Basic: What chromatographic methods are suitable for analyzing this compound purity?
Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS with electron ionization (EI) are standard. For example, GC-MS confirms the absence of acetylated byproducts in 4-acetylbiphenyl derivatives . Preparative TLC (silica GF) isolates milligram-scale impurities for further characterization.
Advanced: How do steric/electronic modifications on the pyridine ring influence pharmacological activity?
Answer: Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -Cl, -NO) enhance binding to enzymes like topoisomerases.
- Steric hindrance : Bulky substituents (e.g., 4-methylpiperidine) reduce off-target interactions .
- Molecular docking : AutoDock Vina simulates ligand-receptor binding, validated by in vitro assays (e.g., IC determination).
Advanced: What frameworks elucidate nucleophilic aromatic substitution in halogenated derivatives?
Answer: For 4-(4-halophenyl)pyridines :
- Kinetic isotope effects : studies differentiate between concerted and stepwise mechanisms.
- Intermediate trapping : Low-temperature NMR captures σ-complex intermediates.
- Theoretical modeling : Transition state analysis via Gaussian software identifies rate-limiting steps.
Basic: What safety protocols are essential for handling this compound derivatives?
Answer: Refer to SDS guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
- Spill management : Neutralize acidic residues with sodium bicarbonate.
- Storage : Inert atmosphere (N) at 4°C to prevent oxidation.
Advanced: How can contradictory photophysical data in coordination polymers be resolved?
Answer: For Eu(III) complexes with 4,4'-dimethyl-2,2'-bipyridine ligands :
- Controlled synthesis : Strict stoichiometric ratios (e.g., 1:3 metal-to-ligand) ensure reproducibility.
- Luminescence lifetime measurements : Differentiate ligand-centered vs. metal-centered emissions.
- Single-crystal analysis : Correlate crystal packing with emission quenching effects.
Basic: What catalytic systems utilize this compound ligands effectively?
Answer: In transition metal complexes (e.g., Ru or Re):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
